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Allene

Cat. No.: B1206475
CAS No.: 463-49-0
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Allene Research

The story of this compound chemistry begins not in the laboratory, but in the realm of theoretical chemistry. In 1875, Jacobus Henricus van 't Hoff first predicted the unique three-dimensional structure and potential for chirality in molecules containing the C=C=C framework, a class of compounds that would come to be known as allenes. wikipedia.orgscripps.edu For many years following this prediction, allenes were largely regarded as chemical oddities, deemed too unstable and difficult to prepare for any practical synthetic purpose. wikipedia.orgbeilstein-journals.org

The first reported synthesis of an this compound derivative, penta-2,3-dienedioic acid (initially named glutinic acid), was accomplished by Burton and Pechmann in 1887. wikipedia.orgscripps.edunumberanalytics.comnih.gov Ironically, this synthesis was reportedly undertaken in an attempt to disprove the existence of this very class of compounds. wikipedia.org However, the correct structure of this compound was not confirmed until 1954. wikipedia.orgscripps.edu A significant milestone was the isolation of the first naturally occurring this compound, pyrethrolone, by Staudinger and Ruzicka in 1924. scripps.edu The experimental proof of van 't Hoff's prediction of chirality in allenes came in 1935, when Maitland and Mills successfully synthesized the first chiral, non-racemic this compound. scripps.edu

The perception of allenes began to shift dramatically in the 1950s, as new synthetic methods were developed, and their unique reactivity started to be appreciated. wikipedia.org This period marked the beginning of a surge in this compound research, transforming them from esoteric molecules into valuable and versatile intermediates in the synthetic chemist's toolkit. wikipedia.orgbeilstein-journals.org By 2012, for instance, over 300 papers on allenes were being published annually, a testament to their established importance. wikipedia.org

Year Milestone Researcher(s)
1875 Predicted the structure and axial chirality of allenes. wikipedia.orgscripps.eduJacobus Henricus van 't Hoff
1887 First synthesis of an this compound derivative (penta-2,3-dienedioic acid). wikipedia.orgscripps.edunih.govBurton and Pechmann
1924 Isolation and characterization of the first natural this compound (pyrethrolone). scripps.eduStaudinger and Ruzicka
1935 Synthesis of the first optically active chiral this compound. scripps.eduMaitland and Mills
1950s Beginning of a significant increase in this compound chemistry research. wikipedia.orgMultiple Researchers
1954 Correct structural identification of the first synthesized this compound. wikipedia.orgscripps.eduJones et al.

Significance of this compound Functional Group in Modern Organic Synthesis

The this compound functional group is now recognized as an exceptionally versatile building block in modern organic synthesis. researchgate.netacs.org Its significance stems from a unique combination of reactivity and stereochemical properties, which allows for the efficient construction of complex molecular architectures. nih.govmdpi.comrsc.org Allenes are no longer curiosities but are key intermediates and structural motifs in a wide range of chemical applications.

Allenes are prominently featured in numerous natural products and pharmacologically active molecules. rsc.orgrsc.org To date, about 150 natural products containing an this compound or cumulene structure have been identified. wikipedia.orgnih.gov Notable examples from nature include the pigments fucoxanthin (B1674175) and peridinin. wikipedia.org The antibiotic Mycomycin is another example, exhibiting enantiomerism due to its substituted this compound system. wikipedia.org Inspired by these natural structures, chemists now systematically introduce the this compound moiety into various classes of compounds, such as steroids, prostaglandins, amino acids, and nucleosides. nih.gov This strategy has yielded potent mechanism-based enzyme inhibitors and compounds with significant cytotoxic or antiviral activities. nih.gov

In synthetic chemistry, allenes serve as versatile three-carbon synthons. csic.es They readily participate in a variety of transformations, especially cycloaddition reactions, to form diverse carbocyclic and heterocyclic ring systems. mdpi.comnumberanalytics.commagtech.com.cn The ability of allenes to undergo metal-catalyzed reactions has further expanded their utility, enabling highly chemo-, regio-, and stereoselective syntheses. mdpi.comunimi.it Furthermore, specialized allenes, such as allenols (containing a hydroxyl group), have emerged as powerful intermediates for creating a wide array of structures. csic.es Beyond their role as reactive intermediates, allenes also function as ligands in organometallic chemistry. wikipedia.org

Conceptual Framework of this compound Reactivity and Stereochemistry in Academic Inquiry

The utility of allenes in synthesis is underpinned by a distinct structural and electronic framework that dictates their reactivity and stereochemistry.

Structure and Properties An this compound is a cumulated diene, characterized by a central sp-hybridized carbon atom double-bonded to two adjacent sp²-hybridized carbon atoms. numberanalytics.commsu.edu This arrangement forces the two π-bonds to be orthogonal (at a 90° angle) to each other. masterorganicchemistry.com Consequently, the substituents at the ends of the this compound moiety lie in perpendicular planes. masterorganicchemistry.comchemistrysteps.com This non-planar geometry is fundamental to this compound chemistry. Compared to isomeric alkenes and alkynes, allenes are generally less stable and therefore more reactive, a property attributed to their higher strain. wikipedia.orgmdpi.comresearchgate.net

Property Description
Hybridization Central Carbon: sp; Terminal Carbons: sp². mdpi.commasterorganicchemistry.com
Geometry Linear C=C=C bond axis; substituents on terminal carbons lie in perpendicular planes. msu.edumasterorganicchemistry.com
Bonding Two orthogonal π-systems. numberanalytics.commasterorganicchemistry.com
Reactivity Generally higher than corresponding alkenes and alkynes due to ring strain. wikipedia.orgmdpi.com Can act as both nucleophiles and electrophiles. csic.es
13C NMR The central sp-hybridized carbon shows a characteristic resonance at 200-220 ppm. scripps.edu

Axial Chirality A key stereochemical feature of allenes is the potential for axial chirality. masterorganicchemistry.comlibretexts.org An this compound molecule that has two different substituents on each of its terminal carbons lacks a plane of symmetry and is therefore chiral, even without a traditional tetrahedral stereocenter. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This type of chirality, which arises from the non-planar arrangement of groups around an axis, was predicted by van 't Hoff in 1875. wikipedia.org This property is of immense importance in asymmetric synthesis, where chiral allenes can be used as substrates or ligands to control the stereochemical outcome of a reaction. numberanalytics.comresearchgate.netmdpi.com The ability to transfer this axial chirality to a new stereocenter in a product molecule is a powerful synthetic strategy. researchgate.net

Reactivity and Major Reaction Types The unique electronic structure of allenes allows them to participate in a wide spectrum of chemical reactions. They can react with electrophiles, nucleophiles, and radicals, and are particularly well-known for their participation in pericyclic and metal-catalyzed reactions. researchgate.netnih.gov

Cycloaddition Reactions: Allenes are excellent partners in cycloaddition reactions, providing rapid access to cyclic compounds. numberanalytics.com They readily undergo [2+2] cycloadditions with alkenes and alkynes to form cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. csic.esnumberanalytics.com They also participate in [4+2] Diels-Alder reactions and [3+2] cycloadditions, among others, often with high levels of regio- and stereoselectivity. mdpi.comnumberanalytics.commagtech.com.cn

Metal-Catalyzed Reactions: The field of this compound chemistry has been revolutionized by the use of transition metal catalysts. unimi.itthieme-connect.de Metals such as palladium, rhodium, gold, copper, and platinum can activate the this compound system in various ways. wikipedia.orgscripps.eduunimi.itthieme-connect.dersc.org These catalysts facilitate a broad range of transformations, including hydrofunctionalizations (e.g., hydroamination, hydroalkoxylation), cycloisomerizations, and cross-coupling reactions. pitt.edusnnu.edu.cnpnas.org The choice of metal and ligands can precisely control the reaction pathway and selectivity. unimi.it

Radical and Electrophilic Additions: Allenes are susceptible to attack by radicals and electrophiles. Radical additions to the C=C=C system have been studied extensively, with the regioselectivity of the attack depending on the radical's nature and the this compound's substitution pattern. nih.gov Electrophilic additions, such as the addition of HBr, also proceed readily, sometimes with regioselectivity that highlights the unique electronic nature of the allylic cation intermediates formed. msu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4 B1206475 Allene CAS No. 463-49-0

Properties

IUPAC Name

propa-1,2-diene
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InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
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InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
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Canonical SMILES

C=C=C
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Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
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Related CAS

24979-93-9
Record name Polyallene
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DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
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Record name 1,2-Propadiene-1,3-diylidene
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Molecular Weight

40.06 g/mol
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Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
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Boiling Point

-34.5 °C @ 760 MM HG
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Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
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Density

1.787
Record name PROPADIENE
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Vapor Pressure

5430.0 [mmHg]
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Color/Form

GAS, COLORLESS

CAS No.

463-49-0, 12075-35-3, 60731-10-4
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Melting Point

-136 °C
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Advanced Synthetic Methodologies for Allene Construction

Transition Metal-Catalyzed Allene Synthesis

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of allenes. Among the various metals, palladium, nickel, and copper have proven to be particularly effective, each offering distinct advantages and mechanistic pathways.

Palladium catalysis stands at the forefront of this compound synthesis, with a diverse array of methodologies developed to construct this functional group. These approaches often involve cross-coupling reactions, chemodivergent transformations, and oxidative couplings, providing access to a wide range of substituted allenes.

A significant advancement in palladium-catalyzed this compound synthesis involves the direct cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl bromides. researchgate.net This methodology circumvents the need for prior transmetalation to other metals, offering a more streamlined and efficient route to tri- and tetrasubstituted allenes. researchgate.net The choice of ligand is crucial for the selective formation of the this compound product over its isomeric propargylic counterpart, with SPhos and XPhos-based palladium catalysts demonstrating high efficacy. researchgate.net

Another innovative palladium-catalyzed cross-coupling reaction for synthesizing tetrasubstituted allenes involves the reaction of 2,2-diarylvinyl bromides with diazo compounds. researchgate.netresearchgate.net This method is notable for a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate as the key step. researchgate.netbohrium.com Both aryl diazo carbonyl compounds and N-tosylhydrazones can serve as effective carbene precursors in this transformation. researchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling for this compound Synthesis
Reactant 1Reactant 2Catalyst SystemProduct TypeKey FeatureReference
Allenyl/propargyl-lithiumAryl bromideSPhos or XPhos based Pd catalystsTri- and tetrasubstituted allenesDirect coupling without prior transmetalation researchgate.net
2,2-Diarylvinyl bromideDiazo compoundPd(OAc)₂/dpphTetrasubstituted allenesInvolves β-vinylic hydrogen elimination researchgate.net

Chemodivergent catalysis offers an elegant strategy for the synthesis of different classes of allenes from a common starting material by simply tuning the reaction conditions, particularly the choice of ligand. nih.gov A notable example is the palladium-catalyzed desymmetrization of prochiral allenes. nih.gov By employing different chiral ligands, this transformation can be directed towards either an enantioselective [4+3] cycloaddition to form chiral cyclic allenes or a desymmetric allenylic substitution to yield linear axially chiral trisubstituted allenes. nih.gov This approach represents a significant advancement in asymmetric synthesis, providing access to two distinct types of axially chiral allenes from the same starting materials. nih.gov

The direct cross-coupling of two different unactivated allenes presents a formidable challenge in organic synthesis. However, a highly selective palladium-catalyzed oxidative cross-coupling of two allenes has been developed, enabling the synthesis of a diverse range of functionalized rsc.orgdendralenes. nih.govacs.orgnih.gov This strategy utilizes a directing group, such as an allyl substituent, on one of the this compound partners. nih.govacs.org The reaction proceeds through the selective allenic C–H activation of the this compound bearing the directing group to form a vinylpalladium intermediate. nih.govacs.org This intermediate then reacts with a less substituted this compound in a carbopalladation step, followed by β-hydride elimination to afford the cross-coupled product. nih.govacs.org This method provides a novel and efficient route for the stereoselective construction of C(vinyl)–C(vinyl) bonds without the need for pre-functionalized olefin precursors. acs.orgnih.gov

Table 2: Oxidative this compound-Allene Cross-Coupling
Reactant AReactant BCatalystProductKey Mechanistic StepsReference
This compound with directing group (e.g., allyl)Less substituted this compoundPd(OAc)₂ rsc.orgDendraleneAllenic C–H activation, Carbopalladation, β-Hydride elimination nih.govacs.org

Nickel catalysis has emerged as a versatile and powerful tool for the synthesis of allenes, offering unique reactivity and selectivity. researchgate.net Nickel-catalyzed reactions often proceed under mild conditions and exhibit broad substrate scope. researchgate.net Methodologies for nickel-catalyzed this compound synthesis include couplings and cyclizations involving various starting materials such as allenes, aldehydes, and organozinc reagents. organic-chemistry.org For instance, the cyclization of allenyl aldehydes and the intermolecular coupling of allenes and aldehydes can be efficiently achieved using Ni(COD)₂ as a catalyst and diorganozinc reagents as reducing agents to produce homoallylic alcohols. organic-chemistry.org These reactions are highly selective and can generate products with high diastereoselectivity. organic-chemistry.org

Copper-catalyzed decarboxylative reactions have provided a novel and efficient pathway for the synthesis of allenes. rsc.orgnih.gov One such method involves the copper-catalyzed decarboxylative coupling of aryl alkynyl carboxylic acids with paraformaldehyde and dicyclohexylamine. nih.govorganic-chemistry.org This reaction, typically catalyzed by CuI, proceeds at elevated temperatures to yield terminal allenes in moderate to good yields with good functional group tolerance. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a copper alkynide, which then reacts with an imine intermediate, followed by activation of the resulting propargyl amine by the copper catalyst to generate the this compound. organic-chemistry.org

A more recent development in this area is the combination of copper catalysis with photoredox catalysis for the decarboxylative 1,4-carbocyanation of 1,3-enynes. rsc.orgnih.gov This dual catalytic system utilizes alkyl N-hydroxyphthalimide esters as radical precursors. rsc.orgnih.gov The reaction proceeds under mild, redox-neutral conditions at room temperature, exhibiting broad substrate scope and high chemo- and regioselectivity, providing access to diverse tetrasubstituted allenes. rsc.orgnih.gov

Table 3: Copper-Catalyzed Decarboxylative this compound Synthesis
Starting MaterialsCatalyst SystemProduct TypeKey FeaturesReference
Aryl alkynyl carboxylic acid, paraformaldehyde, dicyclohexylamineCuITerminal allenesGood functional group tolerance nih.govorganic-chemistry.org
1,3-Enyne, Alkyl N-hydroxyphthalimide ester, TMSCNCu(CH₃CN)₄PF₆ / Ir(ppy)₃ (photocatalyst)Tetrasubstituted allenesMild, redox-neutral conditions, dual catalysis rsc.orgnih.gov

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a powerful tool for the synthesis of allenes, often proceeding through the activation of alkynes or other unsaturated precursors. rsc.orgsemanticscholar.org These methodologies are valued for their mild reaction conditions and functional group tolerance. A notable strategy involves the cross-coupling of masked carbenes and vinylidenes. pnas.org For instance, the coupling of enamines and terminal alkynes, mediated by a cationic gold(I) complex bearing a cyclic (alkyl)(amino)carbene (CAAC) ligand, provides a direct route to the three-carbon this compound core. pnas.orgresearchgate.net This reaction is proposed to proceed via an unprecedented "carbene/vinylidene cross-coupling." pnas.org For the gold center to efficiently catalyze this compound formation, it must be coordinated by the CAAC ligand and rendered cationic. pnas.org

Another significant approach is the gold(I)-catalyzed [4+2] annulation between N-allenamides and dienyl ethers, which showcases the versatility of allenes as synthons. nih.gov Gold catalysts, such as AuCl or IPrAuCl/AgSbF₆, can promote these reactions to yield cyclohexene (B86901) derivatives with good yields and high selectivity. nih.gov The use of allenamides is often crucial for maintaining a balance between reactivity and the stability of reaction intermediates. nih.gov Furthermore, gold(I)-oxo complexes have been utilized as catalysts for the propargyl Claisen rearrangement of propargyl vinyl ethers, yielding homoallenic alcohols at room temperature. organic-chemistry.org

Table 1: Examples of Gold-Catalyzed this compound Synthesis
ReactantsCatalyst SystemProduct TypeKey FeaturesReference
Enamines + Terminal AlkynesCationic Au(I) complex with CAAC ligandUnsymmetrically substituted allenesDirect coupling of two unsaturated carbon centers. pnas.org pnas.orgresearchgate.net
Propargyl Vinyl Ethers[(Ph₃PAu)₃O]BF₄ (trinuclear gold(I)-oxo complex)Homoallenic alcoholsPropargyl Claisen rearrangement at room temperature. organic-chemistry.org organic-chemistry.org
N-Allenamides + Dienyl EthersAuCl or IPrAuCl/AgSbF₆CyclohexenesIntermolecular [4+2] cycloaddition with high regio- and diastereoselectivity. nih.gov nih.gov

Rhodium-Catalyzed Transformations

Rhodium catalysts offer a diverse range of transformations for constructing allenes and related structures. These methods include dimerization, coupling reactions, and cycloaromatizations. acs.orgnih.gov For example, a rhodium(I)/dppe complex can catalyze the dimerization of monosubstituted allenes to stereoselectively form cross-conjugated trienes. nih.gov

A significant development is the rhodium-catalyzed tetradehydro-Diels–Alder (TDDA) reaction of enediynes. nih.govrsc.org This process allows for the synthesis of highly substituted isoindolines and isobenzofurans under mild, room-temperature conditions. rsc.org Mechanistic studies suggest a complex Rh(I)/Rh(III) redox cycle involving the formation of a strained 7-membered rhodacyclic this compound intermediate and a rhodium-stabilized 6-membered ring this compound complex. rsc.org This catalytic approach provides a more favorable and broader-scope alternative to the thermal TDDA reaction. nih.gov

Furthermore, rhodium complexes are effective in the 1:2 coupling of aldehydes and allenes. acs.org Density functional theory (DFT) calculations have shown that the most plausible catalytic cycle involves the oxidative coupling of two this compound molecules as the rate-determining step, followed by allylation of the aldehyde, β-hydride elimination, and reductive elimination. acs.org The mechanism highlights the central role of allylrhodium complexes, which can adopt different coordination modes (η³ or η¹) with distinct reactivities. acs.org

Table 2: Selected Rhodium-Catalyzed Reactions in this compound Synthesis
Reaction TypeCatalyst SystemStarting MaterialsKey Intermediate/ProductReference
DimerizationRh(I)/dppe complexMonosubstituted allenesCross-conjugated trienes nih.gov
Tetradehydro-Diels–AlderRh(I) complexTethered unconjugated enediynesRh-stabilized cyclic this compound intermediate nih.govrsc.org
1:2 Coupling[RhCl(dppe)]Aldehydes and allenesAllylrhodium complexes acs.org

Radical-Mediated this compound Syntheses

The use of radical intermediates has become an increasingly important strategy for the synthesis of allenes, offering unique pathways for bond formation. nih.govrsc.org These methods often involve the addition of a radical to an appropriate precursor, followed by transformations that generate the this compound moiety. nih.govacs.org

Generation of this compound via Carbon-Centered Radicals

Allenes can be synthesized through reactions initiated by carbon-centered radicals, which can be generated from various precursors. mdpi.com A common strategy involves the addition of an alkyl radical to a 1,3-enyne system. For example, a copper-catalyzed ring-opening of cyclobutanone (B123998) oxime esters generates cyanoalkyl radicals, which then participate in a three-component reaction to form allenes. nih.gov This method is noted for its mild conditions and broad substrate scope. nih.gov

Another approach is the nickel-catalyzed cross-coupling of alkylzinc halides with propargyl bromides, which regioselectively yields allenes instead of the expected propargylic compounds. nih.gov The mechanism is believed to involve the formation of a propargyl carbon radical. rsc.org Similarly, iron-catalyzed Kumada-type cross-coupling of propargyl halides with alkylmagnesium reagents also produces allenes. rsc.org The addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to substituted allenes represents another pathway, typically resulting in the radical adding to a terminal carbon of the this compound. nih.gov

Synthesis through Heteroatom-Centered Radicals (e.g., N, O, S, Se)

Heteroatom-centered radicals also serve as effective initiators for this compound synthesis. nih.gov The generation and application of S-centered radicals, for instance, have gained significant attention. rsc.org These radicals can be produced from reagents like sodium sulfinates or thiols under oxidative or photolytic conditions. rsc.org

N-centered radicals, often considered "electrophilic" radicals, are particularly useful for synthesizing nitrogen-containing compounds, including N-heterocycles, through the functionalization of allenes. rsc.org For example, an inorganic base-catalyzed reaction can be used to construct γ-lactams from allenes, proceeding through an N-centered radical intermediate. rsc.org The regioselectivity of heteroatom-based radical addition to the this compound core is influenced by factors such as reaction conditions, the nature of the radical, and the substitution pattern of the this compound substrate. nih.govacs.org

Photocatalytic Strategies in this compound Formation

Visible-light photocatalysis has provided a powerful and sustainable platform for generating radicals under mild conditions, enabling a variety of this compound syntheses. rsc.orgrsc.org These methods often employ dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst. rsc.org

One such strategy is the dual photoredox/nickel-catalyzed regioselective synthesis of trisubstituted allenes from propargylic carbonates and 1,4-dihydropyridine (B1200194) derivatives under blue LED irradiation. rsc.org Similarly, allenylnitriles can be synthesized via the C–O bond cleavage of propargyl esters using a dual photoredox and copper catalysis system. rsc.orgresearchgate.net In these reactions, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediates. rsc.orgresearchgate.net

Photocatalysis has also been applied to the 1,4-functionalization of 1,3-enynes. A dual photoredox/chromium-catalyzed asymmetric reaction using DHP esters as alkyl radical precursors provides access to chiral α-allenols. rsc.org Another example is the dual iridium-photoredox/copper-catalyzed synthesis of 1,2-allenyl ketones using alkyl silicates as the radical source. rsc.org These methods highlight the ability of photocatalysis to facilitate challenging transformations with high selectivity and functional group tolerance. rsc.orgnih.gov

Rearrangement-Based this compound Synthesis

Skeletal rearrangements, particularly sigmatropic rearrangements, are classic and efficient methods for the synthesis of allenes. thieme-connect.com The propargyl Claisen rearrangement, a rsc.orgrsc.org-sigmatropic transformation of propargyl vinyl ethers, is a well-established protocol for accessing functionalized allenes. rsc.org This reaction can be catalyzed by a trinuclear gold(I)-oxo complex at room temperature to produce homoallenic alcohols. organic-chemistry.org

The rearrangement of alkyl-allenes to form thermodynamically more stable 1,3-dienes is also a known process, but the reverse, while less common, can be achieved under specific conditions. mdpi.com More synthetically relevant are acs.orgrsc.org-sigmatropic rearrangements and carbene rearrangements like the Doering-Moore-Skatteböl reaction. thieme-connect.com Acid-mediated rearrangements have also been reported, typically proceeding through the protonation of the central sp-hybridized carbon of an this compound, but these are more often used to convert allenes into other structures. mdpi.com Transition-metal-free intermolecular Claisen rearrangements have been developed to introduce allyl and allenyl groups into the α-position of tertiary amides under mild conditions. organic-chemistry.org This transformation involves the activation of amides with trifluoromethanesulfonic anhydride (B1165640) to generate electrophilic keteniminium ion intermediates. organic-chemistry.org

Elimination and Substitution Approaches

Elimination and substitution reactions provide versatile and widely applicable routes to allenes, starting from appropriately functionalized alkenes or propargylic compounds.

The formation of an this compound via a 1,2-elimination reaction involves the removal of two vicinal groups from a precursor containing a single double bond. dntb.gov.uaresearchgate.netresearcher.life This conceptually straightforward approach can be complicated by a competing elimination to form an alkyne. scispace.com However, a variety of substrates and methods have been developed to favor this compound formation.

One example involves the elimination from β-halovinyl ketones under mildly basic conditions, which can yield a mixture of allenes and alkynes. scispace.com The mechanism is proposed to proceed through an allenol intermediate. scispace.com A highly effective method for the asymmetric synthesis of allenes is selenoxide elimination. Asymmetric oxidation of a vinyl selenide (B1212193) can produce an enantioenriched selenoxide, which then undergoes a syn-elimination to furnish an axially chiral this compound. scispace.com Palladium-catalyzed Heck-type processes have also been adapted for this compound synthesis, where a vinyl palladium(II) species undergoes β-hydride elimination to generate the this compound product. scispace.com

Nucleophilic substitution reactions on propargylic systems are a powerful method for constructing allenes. These reactions typically proceed via an S_N_2′ mechanism, where the nucleophile attacks the γ-carbon of the propargylic electrophile, leading to a 1,3-substitution and formation of the this compound. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com

Organocuprates are classic nucleophiles for this transformation, reacting with propargylic derivatives such as acetates, halides, or phosphates. nih.gov The reaction often shows high regioselectivity for the S_N_2′ pathway, affording multisubstituted allenes. nih.govorganic-chemistry.org The stereochemistry of the reaction is typically anti, meaning an enantioenriched propargylic substrate will yield an enantioenriched, axially chiral this compound with high chirality transfer. organic-chemistry.org

Palladium-catalyzed reactions have also been developed, for example, using triorganoindium reagents as nucleophiles with propargylic esters. researchgate.net These reactions proceed with high regioselectivity and anti-stereoselectivity. researchgate.net More recently, copper-catalyzed enantioselective three-component reactions have been described, which generate chiral allenes via an S_N_2′ substitution of propargylic phosphates with chiral nucleophiles derived in situ from styrenes. acs.org

The dehalogenation of 2,3-dihalopropenes is a direct method for synthesizing allenes. This reductive elimination can be effectively mediated by various metals, with indium and zinc being particularly useful for their mild and often aqueous reaction conditions. acs.orgnih.gov

These methods provide a simple and green procedure for preparing various monosubstituted allenes and allenylmethyl aryl ethers in good to excellent yields. acs.orgnih.gov The reaction involves the treatment of a vicinal dihalide, such as a 2,3-dibromopropene (B1205560) derivative, with indium or zinc powder in an aqueous solvent system. acs.org This approach avoids the use of harsh organometallic reagents and often simplifies product isolation.

Reaction TypeSubstrateReagent/CatalystKey Features
1,2-Elimination β-Halovinyl ketonesMild base scispace.comCompetes with alkyne formation. scispace.com
Nucleophilic Substitution (S_N_2′) Propargylic esters/phosphatesOrganocuprates organic-chemistry.orgHigh regioselectivity and anti-stereospecificity. organic-chemistry.org
Dehalogenation 2,3-DihalopropenesIndium or Zinc powder acs.orgnih.govMild, often aqueous conditions. acs.orgnih.gov

Synthesis from Cyclopropane (B1198618) Derivatives

Strained ring systems, particularly cyclopropane derivatives, serve as valuable precursors for allenes through ring-opening reactions. The Doering-Moore-Skattebøl reaction is a classic and reliable method in this category. scispace.com

This reaction involves the treatment of a gem-dihalocyclopropane with an alkyllithium reagent, such as butyllithium (B86547) or methyllithium. scispace.comresearchgate.net The gem-dihalocyclopropanes are themselves readily prepared from the corresponding alkene via dihalocarbene addition. scispace.com The reaction with the alkyllithium reagent is believed to proceed through a carbene or carbenoid intermediate, which undergoes ring-opening to form the this compound. scispace.com This method is quite general and has been used to synthesize a variety of allenes, including cyclic tetraenes from diene precursors. scispace.com The reaction of 1,1-dibromocyclopropanes is typically rapid even at low temperatures, while the corresponding dichloro analogs may require different conditions. scispace.com

Green Chemistry Principles in this compound Synthesis

In the pursuit of sustainable chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of complex molecules like allenes. These principles focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in the green synthesis of allenes include the use of aqueous and solvent-free reaction conditions, as well as the application of alternative energy sources such as microwave irradiation and ultrasound.

Aqueous and Solvent-Free Reaction Conditions

The use of water as a solvent or the complete elimination of solvents are cornerstone approaches in green organic synthesis. These methods reduce the reliance on volatile organic compounds (VOCs) that are often toxic and environmentally persistent.

Aqueous Reaction Conditions

Simple and mild methods for the synthesis of allenes have been developed using indium- and zinc-mediated dehalogenation of vicinal dihalides in an aqueous solvent. unito.it This approach has been successfully employed to prepare various allenylmethyl aryl ethers and monosubstituted allenes in good to excellent yields. unito.it The effectiveness of the reaction is influenced by the choice of metal and the composition of the aqueous medium.

In a comparative study, zinc dust was found to be more effective than indium powder, achieving complete conversion in a shorter time frame. organic-chemistry.org The reaction rates were also observed to be dependent on the particle size of the metal. organic-chemistry.org The optimal solvent composition for these reactions was determined to be a 4:1 mixture of aqueous tetrahydrofuran (B95107) (THF). organic-chemistry.org A significant advantage of the indium-mediated conditions is the compatibility with a range of functional groups, including halides, cyanides, carbonyls, esters, and amides. organic-chemistry.org

Table 1: Comparison of Indium- and Zinc-Mediated Dehalogenation for this compound Synthesis in Aqueous Media organic-chemistry.org

MetalReaction Time for Complete ConversionOptimal Solvent SystemFunctional Group Tolerance
Indium Powder12 hours4:1 Aqueous THFHigh (halides, cyanides, carbonyls, esters, amides)
Zinc Dust (325 mesh)1 hour4:1 Aqueous THFGood, but efficiency may decrease with certain aromatic substituents

Solvent-Free Reaction Conditions

A noteworthy example of solvent-free this compound synthesis is the ZnI₂-catalyzed allenylation of terminal alkynes with ketones. organic-chemistry.org This one-pot protocol is user-friendly and efficient for producing trisubstituted allenes. The reaction can be conducted under conventional heating, but the use of microwave irradiation significantly reduces the reaction time from 16 hours to just 1 hour. organic-chemistry.org This method stands out for its use of a sustainable, widely available, and low-cost metal salt catalyst. organic-chemistry.org

Microwave and Ultrasound-Assisted Syntheses

Alternative energy sources like microwaves and ultrasound offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced selectivity.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically accelerate reaction rates.

A significant application of this technology in this compound synthesis is the silver(I)-mediated stereospecific transformation of optically active propargylamines to axially chiral allenes. researchgate.netnih.gov Under microwave irradiation, the reaction times for this transformation were considerably shortened to around 20 minutes, while still affording the this compound products in good yields and with excellent enantioselectivities. nih.gov

Furthermore, the aforementioned solvent-free ZnI₂-catalyzed synthesis of trisubstituted allenes from terminal alkynes and ketones can also be effectively accelerated using microwave irradiation, demonstrating the synergy between solvent-free conditions and alternative energy sources. organic-chemistry.org

Table 2: Comparison of Thermal and Microwave-Assisted Silver(I)-Mediated Synthesis of Axially Chiral Allenes nih.gov

Energy SourceReaction TimeProduct YieldEnantioselectivity
Conventional HeatingSeveral hoursGoodExcellent (91-99% ee)
Microwave Irradiation~20 minutesGoodExcellent (maintained high ee)

Ultrasound-Assisted Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique mechanism for energy input. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

Ultrasound has been shown to be a powerful tool in various organic syntheses, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. scispace.com In comparative studies of various organic reactions, ultrasound irradiation consistently demonstrates advantages in terms of efficiency and simplicity. scispace.com For instance, in the synthesis of N-propargylic β-enaminones, ultrasound irradiation provided the best results in terms of yield and reaction time when compared to microwave irradiation and conventional heating. researchgate.net

While specific, detailed research on the ultrasound-assisted synthesis of allenes is an emerging area, the established principles of sonochemistry suggest its high potential for the construction of the this compound framework. The benefits of enhanced mass transport and the generation of highly reactive intermediates under ultrasonic conditions can be harnessed for various synthetic routes to allenes, such as those proceeding from propargylic precursors. The use of ultrasound in conjunction with aqueous or solvent-free conditions further aligns with the principles of green chemistry, offering a promising avenue for the development of highly efficient and environmentally benign methodologies for this compound synthesis.

Advanced Reactivity and Mechanistic Investigations of Allenes

Cycloaddition Reactions of Allenes

Allenes are versatile participants in cycloaddition reactions, allowing for the rapid and efficient generation of cyclic products with high atom economy rsc.org. These reactions often proceed with excellent regio- and stereocontrol rsc.org.

Transition metal catalysts, including those based on Rh, Pd, Ni, Pt, Au, Co, Ti, and Mo, play a crucial role in enabling a diverse array of cycloaddition reactions involving allenes rsc.orgmdpi.com. These catalytic processes often proceed through metallacyclic or zwitterionic intermediates rsc.org.

[2+2] Cycloadditions: Thermal [2+2] cycloadditions of allenes typically require high temperatures and can suffer from low selectivity csic.es. However, transition metal catalysis has emerged as an effective alternative, activating the allenic component csic.es. Nickel-catalyzed [2+2] cycloadditions of ene-allenes have been reported, providing stereoselective access to fused cyclobutanes sci-hub.senih.gov. These reactions proceed with excellent stereoselectivity and show potential for chirality transfer sci-hub.se.

[3+2] Cycloadditions: Allenes can participate as three-carbon components in [3+2] cycloadditions, leading to five-membered rings mdpi.compku.edu.cn. Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of trans-2-allene-vinylcyclopropanes (VCPs) have been developed, yielding fused bicyclic products mdpi.compku.edu.cn. Cobalt-diphosphine catalysts also promote formal [3+2] cycloadditions between cyclopropanols and allenes, affording 3-alkylidenecyclopentanol derivatives with high regio- and diastereoselectivity acs.org.

[4+2] Cycloadditions: While many metal-catalyzed [4+2] cycloadditions involve 1,3-dienes and alkynes, a growing number of examples utilize allenes rsc.org. Gold(I)-catalyzed intramolecular [4+2] cycloadditions of diene-allenes have been achieved, leading to alkylidenecyclohexenes nih.gov. Nickel catalysts have also been employed in hetero-[4+2] cycloadditions between enones and 1,1-disubstituted allenes, forming dihydropyrans rsc.org.

[4+3] Cycloadditions: Transition metal-catalyzed [4+3] cycloadditions are valuable for synthesizing seven-membered heterocyclic and carbocyclic systems rsc.org. Gold(I)-catalyzed reactions of diene-allenes can afford cycloheptadienes via [4+3] cycloadditions, with selectivity influenced by ancillary ligands nih.gov.

[2+2+2] Cycloadditions: These reactions are highly efficient for constructing six-membered carbo- and heterocyclic molecules from simple unsaturated components, forming three new sigma bonds and a new ring system researchgate.netrsc.org. Allenes are particularly versatile in these reactions, generating sp3 centers with significant stereochemical implications rsc.org. Rhodium(I)-catalyzed intramolecular [2+2+2] cycloadditions of allenes, alkynes, and tethered imines have been reported for synthesizing fused cyclic amides and 8-azabicyclo octane (B31449) derivatives mdpi.com. Nickel-catalyzed [2+2+2] cycloadditions between allene-ynes and various substituted allenes effectively yield highly functionalized carbocycles researchgate.net. Gold-catalyzed intermolecular [2+2+2] cycloadditions involving allenamides, alkenes, and aldehydes have also been shown to produce tetrahydropyrans with high regio- and diastereoselectivity rsc.org.

[5+2] Cycloadditions: Rhodium(I)-catalyzed intermolecular [5+2] cycloadditions of allenes and vinylcyclopropanes (VCPs) have been described, affording cycloadducts in high yields capes.gov.brnih.gov. The reactivity and chemoselectivity in these reactions are influenced by substituents on the this compound, with more sterically encumbered allenes often leading to higher cycloadduct yields nih.gov. An unprecedented bridged [5+2] cycloaddition of cis-allene-VCPs, leading to bicyclo[4.3.1]decane skeletons, has also been observed, diverging from the expected normal [5+2] pathway pku.edu.cn.

Formal cycloaddition processes involving allenes, often catalyzed by transition metals, represent powerful strategies for generating molecular complexity wikipedia.orgnih.gov. These reactions can be initiated by direct metal-promoted activation of the this compound moiety, leading to allyl-cation alkenylmetal species that act as 1,2- or 1,3-carbon dipoles nih.govacs.org.

A notable example is the gold(I)-catalyzed formal [2+2] annulation between allenes and tethered vinyl arenes nih.govacs.org. Furthermore, N-allenamides have been shown to participate as 2C partners in gold-catalyzed formal [4+2] cycloadditions with 1,3-dienes, yielding cyclohexenes with good regio- and diastereoselectivities nih.govacs.org. The synthetic utility of these formal cycloadditions lies in their ability to construct diverse cyclic and polycyclic frameworks efficiently and selectively nih.govacs.org.

Stereoselective control is a critical aspect of this compound cycloadditions, enabling the synthesis of complex molecules with defined stereochemistry rsc.orgnih.gov. Allenes, possessing axial chirality, are particularly amenable to asymmetric synthesis rsc.orgwikipedia.orgmdpi.com.

Chirality Transfer: Studies on the [2+2] cycloaddition of enantioenriched 1,3-dimethylthis compound and acrylonitrile (B1666552) have provided insights into chirality transfer during the formation and ring closure of diradical intermediates csic.es.

Ligand Control: In metal-catalyzed reactions, the choice of ancillary ligands can significantly influence stereoselectivity nih.gov. For instance, adjusting the electronic properties of ligands in gold(I)-catalyzed reactions of diene-allenes can achieve high selectivity for either [4+2] or [4+3] cycloadditions nih.gov.

Enantioselective Catalysis: Enantioselective versions of gold-catalyzed annulations have been developed, for example, in [4+3] cycloadditions using chiral phosphoramidite-gold complexes nih.govacs.org. These transformations can occur with high enantioselectivity, particularly with monosubstituted allenes, leading to enantioenriched bicyclic systems nih.gov. Rhodium(I)-catalyzed intramolecular [2+2+2] cycloadditions of this compound-ene-ynes have also demonstrated high stereoselectivity and stereospecificity, yielding tri- and tetracyclic derivatives nih.gov. Nickel-catalyzed [2+2] cycloadditions of ene-allenes also proceed with excellent stereoselectivity sci-hub.senih.gov.

Electrophilic Additions to Allenes

Allenes undergo electrophilic addition reactions, similar to other alkenes msu.edu. However, controlling regio- and stereoselectivity in these pathways has historically been challenging nih.govcapes.gov.br. Recent advancements have addressed this, enabling more defined outcomes nih.govscispace.com.

The differing electronic properties of the two C=C bonds in allenes dictate the regioselectivity of electrophilic additions nih.govcapes.gov.brscispace.com. While the regioselectivity might seem counterintuitive compared to typical carbocation stability, mechanistic studies have revealed the underlying factors msu.edu.

Regioselectivity: For instance, the addition of HBr to this compound primarily yields 2-bromopropene, not 3-bromopropene (allyl bromide) msu.edu. This is because protonation at a terminal carbon to form a relatively stabilized secondary vinyl carbocation is kinetically favored over protonation at the central carbon, which would initially generate an unstable primary carbocation where the empty p-orbital is orthogonal to the adjacent π-orbital, preventing immediate conjugation msu.edustackexchange.comstackexchange.com.

Stereoselectivity: Stereoselectivity in electrophilic additions can be achieved through various strategies. Neighboring group participation of functional groups can lead to E-stereoselectivity by forming cyclic intermediates nih.govcapes.gov.brscispace.com. Conversely, Z-stereoselectivity can be rationalized by soft Lewis acid-base interactions and steric effects nih.govcapes.gov.brscispace.com. The presence of substituents profoundly influences the reactivity, leading to diverse products with different electrophiles/oxidants nih.gov.

Protonation of allenes is a key initial step in many electrophilic addition reactions, leading to the formation of cationic intermediates wikipedia.orgstackexchange.com.

Terminal vs. Central Protonation: Computational studies indicate that while protonation at a terminal position is often thermodynamically preferred for many allenes, for the parent this compound, protonation at the central carbon to yield an allyl cation is thermodynamically favored by about 10 kcal/mol over terminal protonation, which gives the 2-propenyl cation acs.org. However, kinetically, protonation at the terminal carbon is favored due to a lower activation energy barrier, as it directly forms a more stable secondary carbocation stackexchange.comstackexchange.comacs.org. Protonation at the central carbon initially generates a primary carbocation where the empty p-orbital is orthogonal to the adjacent π-orbital, hindering immediate allylic stabilization msu.edustackexchange.comstackexchange.com.

Allyl Cation Intermediates: Upon activation by metals or Brønsted acids, allenes can generate allyl-cation alkenylmetal species or allyl cations wikipedia.orgnih.govacs.orgrsc.org. These intermediates play a crucial role in subsequent transformations, including cyclization reactions rsc.org. The electron-deficient nature of the central this compound carbon can be enhanced by electrophilic activators, facilitating reactions with neighboring unsaturations to form carbocycles rsc.org. In iron(II)-catalyzed oxidative transformations, non-silylated allenes involve allylic cation intermediates by forming a C-O bond at the sp-hybridized C2 nih.gov.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Propadiene)11029
1,3-Dimethylthis compound10459
Acrylonitrile7855
2-Bromopropene11026
3-Bromopropene (Allyl bromide)7886
Acetone177
HBr (Hydrogen Bromide)260
Cyclopropanol11210
Dihydropyran7748
Cyclohexene (B86901)8079
Cycloheptadiene12304
Cyclobutane (B1203170)9212
Vinylcyclopropane (VCP)11843
1,2-Pentadiene11029
(E)-1,3-Pentadiene5352695
1,4-Pentadiene11030
Propyne (B1212725)7924
Ethylene6325
Tetrachlorothis compound15582
Perchloro(1,2-dimethylenecyclobutane)15582 (Note: This is likely a derivative or polymer of tetrachlorothis compound, PubChem CID for perchloro(1,2-dimethylenecyclobutane) specifically is not readily available, but it's related to the polymerization of tetrachlorothis compound)
DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)10078
TBHP (tert-butyl hydroperoxide)68252
FeCl2⋅4 H2O (Iron(II) chloride tetrahydrate)24838
1,3-EnynesN/A (General class, not a single compound)
Propargylic THBP ethersN/A (General class, not a single compound)
N-allenamidesN/A (General class, not a single compound)
IPrAuCl (Gold(I) chloride with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)15598166
AgSbF6 (Silver hexafluoroantimonate)61658
[Ni(cod)2] (Bis(1,5-cyclooctadiene)nickel(0))119565
dppf (1,1′-Bis(diphenylphosphino)ferrocene)120401
[Rh(dppp)]ClO4 (Rhodium(I) complex with 1,3-bis(diphenylphosphino)propane (B126693) and perchlorate)N/A (Specific complex, CID not readily available)
[Rh(BINAP)]ClO4 (Rhodium(I) complex with BINAP and perchlorate)N/A (Specific complex, CID not readily available)
Wilkinson's catalyst ([RhCl(PPh3)3])60931
[Rh(CO)2Cl]2 (Dicarbonylchlororhodium(I) dimer)139366
AgOTf (Silver trifluoromethanesulfonate)2731872
[Rh(COD)Cl]2 (Chlorobis(1,5-cyclooctadiene)rhodium(I) dimer)16212513
[Rh(CO)(PMe3)2Cl] (Carbonylchlorobis(trimethylphosphine)rhodium(I))N/A (Specific complex, CID not readily available)
TfOH (Trifluoromethanesulfonic acid)69950
Bismuth(III) triflate16218731
Cyclopentadiene9214
Cyclohexadiene8078
Dimethyl acetylenedicarboxylate10452
Benzene (B151609)241
Hydrazine9253
Hydride123891
Propadiene11029
Cyclopentene8077
Cycloheptane7954
Pyrrolidine (B122466)9257
Tropane10834
Naphthyridine10986
Oxazolidone11624
Cyclobutane9212
Allylic alcohol6590
Allylic etherN/A (General class)
Allylic amideN/A (General class)
Thiirane11090
LactoneN/A (General class)
Allenyl sulfoxidesN/A (General class)
Allenyl sulfonesN/A (General class)
Allenyl phosphine (B1218219) oxidesN/A (General class)
Allenyl carboxylatesN/A (General class)
Allenyl sulfidesN/A (General class)
Allenyl selenidesN/A (General class)
ButenolidesN/A (General class)
Allenoic acidsN/A (General class)
AllenoatesN/A (General class)
2-propenyl cationN/A (Intermediate, not a stable compound)
Allyl cationN/A (Intermediate, not a stable compound)
N-tosyl allenesN/A (General class)
BromoallylsN/A (General class)
K2CO3 (Potassium carbonate)11430
N-tosyl-tethered this compound-(E)-ene-ynesN/A (General class)
NNs-tethered trans-2-allene-vinylcyclopropaneN/A (Specific substrate, not a common compound)
NBs-tethered substratesN/A (General class)
NSO2Ph-tethered substratesN/A (General class)
3-alkylidenecyclopentanolN/A (General class)
AlkylidenecyclohexenesN/A (General class)
CycloheptadienesN/A (General class)
Tetrahydropyrans10967
1,3-dimethylthis compound10459
2-bromopropene11026
3-bromopropene7886
2,6-naphthyridine10986
8-azabicyclo[3.2.1]octanesN/A (General class)
Bicyclo[3.3.0]octanes10996
Bicyclo[4.3.1]decaneN/A (Specific scaffold)
Bicyclo[4.1.0]heptenesN/A (Specific scaffold)
Cyclopentadienes9214
Cyclobutane derivativesN/A (General class)
Cycloheptadienes12304
Cyclohexenes8079
Fused cyclobutanesN/A (General class)
Fused bicyclic systemsN/A (General class)
Polycyclic 1,3-diene productsN/A (General class)
Tricyclic adductN/A (General class)
2,6-naphthyridine10986
Enantioenriched pyrrolidine derivativesN/A (General class)
Bicyclo[3.3.0]octanes10996
5–7 fused bicyclic compoundsN/A (General class)
Bicyclo[5.3.0]decadienoneN/A (Specific scaffold)
8-azabicyclo octane derivativesN/A (General class)
Fused bicyclic amideN/A (General class)
Fused cyclobutanesN/A (General class)
Fused-tricyclic ring systemsN/A (General class)
Exo-hexacyclic dieneN/A (General class)
Tetrahydropyrans10967
Cyclobutane adductsN/A (General class)
Cyclobutene (B1205218) skeletonsN/A (General class)
Cyclobutane containing compoundsN/A (General class)
Allylic alcohols6590
Allylic ethersN/A (General class)
Allylic amidesN/A (General class)
Thiiranes11090
LactonesN/A (General class)
2-bromopropene11026
3-bromopropene7886
Allyl bromide7886
Acetone177
1,3-dimethylthis compound10459
Acrylonitrile7855
2-propenyl cationN/A (Intermediate)
Allyl cationN/A (Intermediate)
Propadiene11029
1,2-propadiene11029

Data Table: Selected Metal-Catalyzed Cycloadditions of Allenes

Cycloaddition TypeCatalyst SystemThis compound Partner(s)Product TypeKey Feature / SelectivitySource
[2+2]Ni(cod)2 / dppfEne-allenesFused cyclobutanesExcellent stereoselectivity, chirality transfer potential sci-hub.senih.gov
[3+2]Rh(CO)PMe3)2Cl / AgOTftrans-2-allene-vinylcyclopropanesFused bicyclo[3.3.0]octanesGood yields, various tethered substrates mdpi.compku.edu.cn
[3+2]Cobalt-diphosphineMonosubstituted, 1,1-disubstituted, and 1,3-disubstituted allenes3-alkylidenecyclopentanol derivativeHigh regio- and diastereoselectivity acs.org
[4+2]Triarylphosphitegold(I) complexesDiene-allenesAlkylidenecyclohexenesLigand-controlled selectivity nih.gov
[4+2] (Formal)AuCl or IPrAuCl / AgSbF6N-allenamides + 1,3-dienesCyclohexenesGood yields, excellent regio- and diastereoselectivity nih.govacs.org
[4+3]Di-t-butylbiphenylphosphinegold(I)Diene-allenesCycloheptadienesLigand-controlled selectivity nih.gov
[4+3] (Enantioselective)Chiral phosphoramidite–gold complex (R,R,R)-Au6Monosubstituted allenesEnantioenriched 5,7- and 6,7-bicyclic systemsHigh enantioselectivity nih.gov
[2+2+2][Rh(dppp)]ClO4 or [Rh(BINAP)]ClO4Allenes + alkynes + tethered iminesFused cyclic amides, 8-azabicyclo octane derivativesGood yields, highly strained intermediates mdpi.com
[2+2+2]Ni-catalystThis compound-ynes + simple allenesHighly functionalized carbocyclesRegioselective, broad substrate generality researchgate.net
[2+2+2]Phosphite gold complexAllenamides + alkenes + aldehydesTetrahydropyransHigh regio- and 2,6-cis diastereoselectivity rsc.org
[5+2][Rh(CO)2Cl]2Allenes + vinylcyclopropanes (VCPs)CycloadductsUp to 99% yield, substituent effects on reactivity capes.gov.brnih.gov
[5+2] (Bridged)Rhodium(I) catalystcis-allene-vinylcyclopropanesBicyclo[4.3.1]decane skeletonUnprecedented bridged cycloaddition pku.edu.cn

Radical Additions to Allenes

Allenes exhibit a heightened reactivity toward radical species compared to their alkene and alkyne counterparts, primarily due to their unique structural features and comparatively lower thermodynamic stability. The orthogonal arrangement of the two π-bonds in allenes provides multiple sites for radical attack, making these reactions versatile for organic synthesis.

Radical addition to an this compound can occur at three distinct carbon atoms: the terminal carbons (α and γ) or the central carbon (β). An initial attack at a terminal carbon typically generates a vinyl radical intermediate, while attack at the central carbon leads to a resonance-stabilized allylic radical. These vinyl radical intermediates can rapidly interconvert between E and Z configurations, influencing the stereochemical outcome. While allylic radicals are generally more stable due to resonance, their formation often necessitates a 90° rotation due to the this compound's orthogonal π-system, which can sometimes lead to a kinetic preference for vinyl radical formation depending on the reaction conditions and substituents.

Controlling the chemo-, regio-, and stereoselectivity in radical additions to allenes is a complex yet critical aspect of their synthetic utility. Several factors govern these selectivities:

Reaction Conditions: Parameters such as temperature can significantly influence both the reaction pathway and the regioselectivity.

Nature of the Attacking Radical: The electronic properties (e.g., electrophilic vs. nucleophilic character) and steric bulk of the radical play a crucial role.

Substitution Pattern of the this compound: The presence and position of substituents on the this compound backbone can dictate the preferred site of attack and the stability of the resulting radical intermediate.

Linker Length: In intramolecular reactions, the length of the tether connecting the radical center to the this compound can impact cyclization pathways and product distribution.

Regioselectivity: For unsubstituted allenes (propadiene, PubChem CID 11003), radical additions typically occur at the terminal (α) carbon, irrespective of the radical's polarity. In contrast, substituted allenes generally favor attack at the central (β) carbon, leading to the formation of more stable allylic radical intermediates. This preference is often thermodynamically controlled, driven by the stability of the allyl radical.

Halogen radicals, such as chlorine (Cl) and bromine (Br), predominantly add to the central carbon of allenes. However, the addition of perfluoroalkyl iodides (RI) tends to favor the addition of the perfluoroalkyl radical to the terminal carbon, particularly the less substituted double bond of the this compound. Larger carbon-centered radicals, like the trichloromethyl radical (CCl radical) or bromomalonitrile (PubChem CID 123049) radical, show a preference for attacking the central carbon in more heavily substituted allenes due to steric considerations. Interestingly, the ground-state electron distribution of allenes does not always dictate regioselectivity, with steric factors often exerting a more significant influence.

Stereoselectivity: Achieving high stereoselectivity in irreversible radical additions to allenes remains a challenge. However, specific cases demonstrate control. For instance, in additions involving perfluoroalkyl iodides, the presence of carbonyl-containing substituents on the this compound can influence stereoselectivity, often leading to the formation of the E isomer. E-selectivity can also arise from steric repulsion within the allyl radical precursor. Recent advancements include copper-catalyzed enantioselective radical cyanation of allenic C(sp)–H bonds, which successfully addresses the intertwined demands of chemo-, regio-, and enantioselectivity, providing access to highly functionalized axially chiral allenes (PubChem CID 12069720).

Chemoselectivity: Allenes can exhibit higher reactivity than alkenes in certain radical processes, which can lead to a reduction in undesired side reactions such as hydrogen atom abstraction. Strategic design of reaction substrates and conditions allows for the selective functionalization of all three this compound carbons, enabling the synthesis of complex molecular scaffolds.

Carbon-centered radicals, encompassing alkyl, aryl, and other substituted carbon radicals, are versatile species in the functionalization of allenes. Their addition initiates a cascade of reactions that can lead to diverse products.

Alkyl Radicals: Simple alkyl radicals, such as methyl, ethyl, and isopropyl radicals, have been observed to add exclusively at the terminal carbon atoms of this compound (propadiene) in the gas phase. In more complex systems, such as the α-aminoalkyl carboxylation of aryl allenes, the α-aminomethyl radical adds to the central carbon of the this compound, forming a delocalized radical intermediate. Perfluoroalkyl radicals, like the trifluoromethyl radical (CF radical), can attack either the terminal or central carbon of the this compound, forming vinyl or allylic radical intermediates, respectively. These intermediates can then undergo further transformations, such as oxidation to a carbocation.

Aryl Radicals: Aryl radicals are also effective in initiating additions to this compound systems, often within the context of transition metal-mediated processes. For example, nickel-catalyzed aryl-alkylation reactions can involve the addition of aryl radicals to unsaturated bonds. Sulfonyl radicals, which can be generated from aryl sulfinates (a class of compounds), readily add to the central carbon of conjugated allenes, forming delocalized allyl radicals that can be further functionalized.

Mechanistic Insights: The general mechanism for carbon-centered radical additions to allenes involves an initial addition of the radical to one of the this compound's carbons, forming a new carbon-carbon bond and generating a new radical intermediate (either a vinyl or an allylic radical). The regioselectivity of this initial attack is often dictated by the stability of the newly formed radical. These intermediates can then participate in various subsequent steps, including:

Atom Abstraction: The radical intermediate can abstract an atom (e.g., iodine) from a suitable reagent.

Oxidation: The radical can be oxidized to a carbocation, which then reacts with a nucleophile.

Radical-Radical Coupling: The radical intermediate can combine with another radical species.

Cascade Reactions: The initial addition can trigger a series of intramolecular or intermolecular reactions, leading to the formation of complex polycyclic structures.

Some advanced strategies, such as "radical cascade strategies" and "radical-polar crossover strategies," leverage the unique reactivity of allenes to achieve highly selective and efficient transformations.

Table 4: Examples of Carbon-Centered Radical Additions to Allenes

Radical TypeThis compound ReactantPreferred Attack SiteIntermediate FormedKey Outcomes/Selectivity Notes
Alkyl (e.g., Methyl)This compound (Propadiene)Terminal (α) CarbonVinyl RadicalExclusive terminal addition in gas phase.
α-AminoalkylAryl this compoundCentral (β) CarbonDelocalized RadicalLeads to β,γ-unsaturated γ-aminobutyrates.
Perfluoroalkyl (e.g., CF)Substituted AllenesTerminal or Central CarbonVinyl or Allylic RadicalRegio- and stereoselectivity influenced by substituents.
Sulfonyl (from Aryl Sulfinates)Conjugated this compoundCentral (β) CarbonDelocalized Allyl RadicalLeads to sulfonylated products.
CyanoalkylAllenic C(sp)–H bondsC(sp)–HAllenyl RadicalCopper-catalyzed enantioselective cyanation to chiral allenes.

Heteroatom-Centered Radical Additions to Allenes

Allenes present three potential sites for radical attack (C1, C2, or C3), and the regioselectivity of these additions is highly dependent on factors such as reaction conditions, the nature of the attacking radical, and the this compound's substitution pattern. nih.govillinois.edunih.gov

Halogen Radicals: Chlorine (Cl) and bromine (Br) radicals typically add to the central carbon (C2) of allenes, with this regioselectivity being thermodynamically favored for propadiene. nih.govillinois.edu While addition to the central carbon is generally irreversible for bromine radicals, attack at the terminal carbons can be reversible. nih.govillinois.edu Temperature also plays a role in influencing both the reaction pathway and regioselectivity. nih.gov

Selenium and Tellurium Radicals: Intermolecular additions of selenium (Se) and tellurium (Te) radicals to allenes proceed regioselectively, forming a new bond between the heteroatom and the central carbon (C2) of the this compound. nih.gov For instance, the radical hydroselenation of mono- and disubstituted allenes using benzene selenol has been reported to yield vinyl selenides with high regioselectivity, often initiated by oxygen. nih.gov Similarly, photoinduced radical additions of diphenyl diselenide to allenes result in 1-(phenylselenomethyl)vinyl selenides, where the phenylselenyl radical preferentially attacks the central this compound carbon to form a stable allylic radical intermediate. nih.gov Selenyl radical addition generally exhibits higher regioselectivity compared to its sulfur counterpart. nih.gov

Sulfur Radicals: The addition of sulfur-centered radicals to allenes can be less regioselective than selenium, with a phenyl thiyl radical, for example, yielding a mixture of products from attack at both the central and terminal this compound carbons (e.g., a 3:1 ratio). nih.gov However, sulfonyl radicals may favor attack at a terminal carbon in unhindered allenes. illinois.edu Recent advancements include efficient protocols for 1,3-functionalized allenes through two-step sulfur radical addition processes, sometimes initiated by reagents like N-iodosuccinimide (NIS). rsc.org Sodium sulfinates can also generate sulfonyl radicals that undergo nucleophilic attack at the central carbon of allenes. rsc.org

Nitrogen Radicals: Nitro radicals, extensively studied due to the significance of nitro groups in pharmaceuticals, generally attack the central carbon (C2) of most this compound substrates, leading to the formation of allyl or benzylic radicals. illinois.edu N-centered radicals have been effectively utilized in the synthesis of nitrogen-containing compounds, particularly N-heterocycles, via radical reactions. rsc.orgnih.gov Regiocontrolled additions of N-centered radicals to allenes represent a promising, albeit underexplored, area for accessing functionalized heterocycles. nih.gov Amidyl radicals, often generated photochemically, can undergo regioselective intramolecular additions to allenes, leading to valuable N-heterocycle scaffolds. nih.govnsf.gov Steric hindrance in the this compound substitution pattern can impact the efficiency of these additions. nsf.gov

Advanced Functionalization Reactions of Allenes

Advanced functionalization reactions of allenes enable the efficient construction of complex molecular architectures, often with high regio- and stereoselectivity. These reactions leverage the unique reactivity of the this compound system to introduce multiple functional groups.

Hydrofunctionalization Reactions

Hydrofunctionalization is an atom-economical strategy involving the addition of a hydrogen atom and another functional group (E) across an unsaturated bond (E-H bond addition), leading to allylic functionalized structures. researchgate.netsnnu.edu.cnacs.org Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, nickel, copper, silver, and gold, are frequently employed to achieve precise control over regio- and stereoselectivity. researchgate.netsnnu.edu.cnacs.orgrsc.orgunimi.it

Hydroboration: This is a direct method for synthesizing organoboron compounds, including allyl and alkenyl boranes, which are highly versatile building blocks in organic synthesis. researchgate.net Despite its utility, achieving precise control over regio- and stereoselectivity in this compound hydroboration remains challenging. researchgate.net Existing methods typically direct the boron functionality to the less hindered β- or γ-position, rather than the α-position. researchgate.net However, recent developments demonstrate that cobalt and nickel catalysts can enable regiodivergent hydroboration of allenes, controlling the addition of the boryl group to either the internal or external carbon-carbon bonds. geresearchgroup.comrsc.org Double hydroboration of allenes has also been developed as a powerful method for the stereodivergent construction of polyol stereotriads and stereotetrads. chinesechemsoc.org

This compound TypeCatalystRegioselectivity (Boron Addition)StereoselectivityReference
Terminal AllenesNickelInternal C-C bond(Z)-alkenylboronates (high Z-selectivity) geresearchgroup.comrsc.org
Terminal AllenesCobaltExternal C-C bond- rsc.org
Internal AllenesNickel-(Z)- or (E)-alkenylboronates (ligand-controlled stereodivergence) geresearchgroup.com

Hydrosilylation: The hydrosilylation of allenes involves the addition of a hydrogen atom and a silyl (B83357) group across an this compound double bond, providing access to synthetically valuable allylsilanes and vinylsilanes. rsc.orgresearchgate.net This reaction can potentially yield up to six isomeric organosilanes, posing significant challenges for selective synthesis. researchgate.net Copper-catalyzed methods have been reported for the selective synthesis of (E)-allylsilanes from terminal allenes. researchgate.netacs.org Regiodivergent hydrosilylation of allenes can be achieved using nickel and palladium catalysts, where the choice of N-heterocyclic carbene (NHC) ligands dictates whether alkenylsilanes (nickel catalysis) or allylsilanes (palladium catalysis) are predominantly formed. nih.gov Gold nanoparticles can also catalyze regioselective hydrosilylation of terminal allenes, with the hydrosilane adding to the more substituted double bond, influenced by steric and electronic factors. organic-chemistry.org

CatalystLigand TypeMajor Product TypeRegioselectivityReference
Copper-(E)-Allylsilanes- researchgate.netacs.org
NickelLarger NHCAlkenylsilanesSilyl group at central this compound carbon nih.gov
PalladiumSmaller NHCAllylsilanesC-Si bond at least substituted allenic carbon nih.gov
Gold NanoparticlesNoneAllylsilanesSilyl addition to more substituted double bond organic-chemistry.org

Hydroamination: Hydroamination reactions, involving the addition of N-H bonds across allenes, are crucial for forming C-N bonds and accessing various allylic structures relevant to organic synthesis. snnu.edu.cn Transition metal complexes, particularly those of palladium, gold, and rhodium, have been extensively studied for intermolecular hydroamination of allenes with aliphatic and aromatic amines. snnu.edu.cn Intramolecular hydroamination of aminoallenes is an effective strategy for synthesizing functionalized heterocycles. unimi.it

Hydrohalogenation: While not as extensively detailed for allenes in the context of hydrofunctionalization in the provided context, radical addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides is a well-known process that yields anti-Markovnikov products. libretexts.orgaskthenerd.commasterorganicchemistry.com This mechanism involves the initial attack of a bromine radical on the alkene, leading to the formation of the more stable carbon radical intermediate. askthenerd.commasterorganicchemistry.com

Carbo-functionalization Reactions

Carbo-functionalization reactions involve the simultaneous addition of a carbon-containing group and another functional group across the this compound system. These reactions are powerful tools for increasing molecular complexity. An example includes the α-aminoalkyl carboxylation of aryl allenes, which proceeds via a regioselective mechanism involving the addition of an α-aminomethyl radical to the central carbon atom of the this compound, followed by carboxylation. rsc.org Hydroarylation, involving the addition of arenes, aryl boronic acids, or aryl halides, is another important class of C-C bond forming reactions that can be applied to allenes. snnu.edu.cn

Trifunctionalization of Allenes

Trifunctionalization reactions are highly efficient processes that enable the concurrent construction of three new functional groups in a single step from readily available starting materials. rsc.orgresearchgate.net While radical difunctionalizations of alkenes and alkynes are well-studied, radical-mediated trifunctionalizations of allenes are a more nascent field. nsf.govnih.gov

One approach to this compound trifunctionalization involves sequential additions across the two π-bonds. nih.gov Another strategy focuses on the initial addition of a heteroatom to the central this compound carbon, generating a reactive intermediate that subsequently reacts with a radical acceptor or an electrophile. nih.gov

A notable development is a light-promoted reaction that effectively functionalizes all three carbons of an this compound with new carbon-heteroatom bonds in a single pot, without the need for expensive transition metal catalysts. nsf.govnih.gov This process can involve amidyl radical cyclization followed by trapping with a radical scavenger such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). nsf.govnih.gov

Furthermore, a highly selective copper-catalyzed trifunctionalization of terminal allenes has been established. This cascade process involves sequential diborylation and cyanation steps using reagents like bis(pinacolato)diboron (B136004) (B2pin2) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), leading to densely functionalized products with excellent regio-, chemo-, and diastereoselectivity. umich.edu

Rearrangement Reactions of Allenes

Allenes are known to undergo various rearrangement reactions, often driven by their inherent strain and the thermodynamic stability of the resulting products. These rearrangements can be intramolecular or involve interconversion with other unsaturated systems.

Alkyne Walk (Propargylic Rearrangement): The "alkyne walk" or propargylic rearrangement is a classic example of this compound interconversion with an alkyne. This dynamic equilibrium allows for the migration of the triple bond along a carbon chain, often involving an this compound intermediate.

Intramolecular Processes: Allenes are frequently employed in intramolecular cyclization reactions, particularly those catalyzed by transition metals, to synthesize diverse and complex carbocyclic and heterocyclic compounds. pitt.eduthieme-connect.de The transition metal catalyst can play multiple roles, including activating the this compound towards nucleophilic attack or promoting subsequent tandem reactions. unimi.itthieme-connect.de

Examples of intramolecular rearrangements and cyclizations include:

Rh(I)-catalyzed cycloisomerization: Ene-allenes can undergo rhodium(I)-catalyzed cycloisomerization to yield tetrahydroazepines. pitt.edu

Intramolecular [4+1] cyclization: this compound units can participate in intramolecular [4+1] cyclizations with cyclobutanones. mdpi.com

Palladium-catalyzed oxidative [4+2] cycloaddition: This reaction type can lead to the formation of tetrahydroisoquinoline and dihydropyridine (B1217469) derivatives from allenes. mdpi.com

Domino reactions: Intramolecular nucleophilic attack on an this compound can trigger a cascade or domino reaction, potentially involving ring-opening and proton transfer steps. unimi.it

Amidyl radical cyclization: As discussed in trifunctionalization, intramolecular amidyl radical additions to allenes are key steps in forming N-heterocycles. nsf.govnih.gov

Organometallic Chemistry of Allenes

Allenes hold a prominent position in organometallic chemistry, serving as versatile ligands and crucial intermediates in a wide array of transition metal-catalyzed reactions. Their unique structure, featuring two orthogonal π-systems and axial chirality, makes them highly attractive for both fundamental studies and applications in asymmetric catalysis. thieme-connect.demdpi.comuea.ac.uk

This compound-Metal Complexation: Transition metals can directly coordinate to this compound ligands. nih.govrsc.orgwikipedia.orgacs.org The bonding between allenes and transition metals is typically described by the Dewar-Chatt-Duncanson model, which involves the donation of electrons from the this compound's π-orbitals to empty metal orbitals, reinforced by back-bonding from filled metal orbitals into the this compound's empty π-antibonding orbitals. wikipedia.org This interaction can lead to significant bending of the this compound C-C-C bond angle upon coordination. nih.gov

A variety of transition metals form complexes with allenes, including platinum (Pt), rhodium (Rh), gold (Au), osmium (Os), manganese (Mn), tungsten (W), cobalt (Co), palladium (Pd), and iridium (Ir). uea.ac.uknih.govrsc.orgwikipedia.orgacs.org These complexes can be stable, with the this compound retaining its cumulene system, or can undergo further transformations within the coordination sphere. uea.ac.ukrsc.org this compound-containing phosphines have also been developed as ligands for transition metals, enabling asymmetric catalysis, particularly with rhodium. uea.ac.uknih.gov

Role in Catalysis: Transition metal catalysts play diverse roles in reactions involving allenes, ranging from activating the this compound towards nucleophilic attack to promoting complex tandem reactions. unimi.itthieme-connect.de Soft Lewis acids like silver (Ag) and gold (Au) typically activate the this compound through coordination. unimi.itthieme-connect.de In contrast, metals such as palladium (Pd) and rhodium (Rh) can exhibit a dual role, both activating the this compound and facilitating subsequent functionalization steps. unimi.itthieme-connect.de

Key metal-catalyzed reactions involving allenes include:

Cycloaddition Reactions: this compound participate in various metal-catalyzed cycloaddition reactions, including [2+2], [3+2], [2+2+1], [2+2+2], [4+2], [5+2], and [6+2] cycloadditions, leading to chemo-, regio-, and stereoselective cycloadducts. mdpi.com

Hydrofunctionalization Reactions: As detailed in section 3.5.1, metal-catalyzed hydrofunctionalization (e.g., hydroboration, hydrosilylation, hydroamination) are highly atom-economical methods for selectively functionalizing allenes. researchgate.netsnnu.edu.cnacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as allenamide-alkyne cross-coupling, demonstrate the utility of allenes in carbon-carbon bond formation. nih.gov

Cyclization and Cycloisomerization: Transition metals catalyze various cyclization and cycloisomerization reactions of allenes, leading to diverse heterocyclic and carbocyclic scaffolds. Examples include rhodium(I)-catalyzed cyclocarbonylation and cycloisomerization of ene-allenes. pitt.eduthieme-connect.de

Nucleophilic Additions: Metal complexes can promote nucleophilic additions to allenes. uea.ac.uk

Heck Reaction: this compound-derived metal complexes have shown catalytic activity in the Heck reaction. uea.ac.uk

Transition metal-allene complexes are frequently postulated as intermediates in these catalytic cycles, highlighting their fundamental importance in understanding and developing new synthetic methodologies. rsc.orgwikipedia.org

This compound as Ligands in Transition Metal Complexes

This compound ligands can also exhibit dynamic behavior, such as propeller rotation, in d⁶ metal complex fragments, with activation enthalpies comparable to those observed in other CpMn(CO)₂(alkene) complexes fishersci.com. The coordination chemistry of allenes extends to a range of transition metals, including palladium (Pd), platinum (Pt), and gold (Au), often involving this compound-based ligands equipped with phosphorus-based donor groups wikidata.orgquizgecko.comfishersci.nonih.gov. Depending on the specific metal center, these this compound-based ligands can either maintain their cumulene system within the new organometallic compounds or undergo cyclization to form novel carbene-type complexes wikidata.orgnih.gov.

Mechanistically, the interaction of allenes with transition metal-alkyl (M-R) or metal-hydride (M-H) bonds is a fundamental step in many catalytic processes nih.gov. This compound insertion into M-R bonds typically leads to the formation of η³-allyl complexes, which are frequently invoked intermediates in metal-catalyzed reactions of allenes nih.govfishersci.ca. However, in some unique instances, such as with OsHCl(PPh₃)₃, this compound insertion can kinetically favor the formation of vinyl complexes instead of the commonly observed η³-allyl complexes nih.gov. The ability to tune the properties of LnM-R to favor vinyl intermediates opens avenues for designing new metal catalysts nih.gov.

The characterization of this compound-derived metal complexes relies on a suite of analytical techniques, including high-resolution mass spectrometry (HR-MS), X-ray diffraction, variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and cyclic voltammetry wikidata.orgquizgecko.comnih.gov. These methods provide detailed insights into the molecular structure, bonding, and dynamic behavior of these complexes.

Metal-Mediated Cyclooligomerization

Metal-mediated cyclooligomerization of allenes represents a significant area in organic synthesis, offering pathways to construct various cyclic molecules. The parent this compound, propadiene, has been shown to undergo cyclotrimerization in the presence of diverse transition metal catalysts fishersci.be. Nickel(0) reagents are particularly noted for their ability to catalyze the cyclooligomerization of this compound, leading to a mixture of cyclic trimers, tetramers, pentamers, and isomeric hexamers fishersci.caereztech.com. For example, bis(triphenylphosphine)nickel(0) has been demonstrated to convert this compound into such a mixture ereztech.com.

Despite the synthetic utility, cyclooligomerization reactions involving allenes can present challenges related to selectivity, often exhibiting poor selectivity and narrow substrate scopes ereztech.com. However, the development of efficient methodologies, including those involving transition metals, has fostered their use as substrates in various cycloaddition reactions nih.gov.

Allenes are more reactive than simple alkenes in cycloaddition reactions and can lead to the formation of sp³-hybridized centers, which has important stereochemical implications nih.gov. Transition metal-catalyzed [2+2+2] cycloadditions involving allenes are a notable class of reactions that efficiently construct six-membered rings nih.gov. In these reactions, allenes can participate as either two-carbon or three-carbon partners in formal cycloadditions uni.lu. Examples include gold(I)-catalyzed [2+2] annulations between allenes and tethered vinyl arenes, and platinum(II)-promoted intramolecular [4+3] cycloadditions between allenes and 1,3-dienes uni.lu.

Beyond cyclooligomerization, metal-catalyzed this compound cycloisomerizations are crucial for the rapid synthesis of five-membered carbocyclic frameworks, which are common motifs in natural products and pharmaceuticals chem960.com. The mechanism of cyclization is highly dependent on the nature of the transition metal employed fishersci.ca. Soft Lewis acids, such as silver (Ag) and gold (Au), typically activate the unsaturated this compound system through complexation, rendering it susceptible to nucleophilic attack fishersci.ca. In contrast, metals like palladium (Pd) can play a dual role, acting both as an activator for the this compound and as a promoter for subsequent functionalization reactions following cyclization fishersci.ca.

Another interesting aspect of this compound cyclooligomerization involves the use of halogenoboranes, such as XB(C₆F₅)₂ (where X = Cl, Br), which can mediate the cyclooligomerization of this compound to yield a mixture of the cyclotrimer 1,3,5-trimethylenecyclohexane and related halogenoborylated cyclotetramerization products science-softcon.defishersci.senih.gov. These reactions highlight the diverse catalytic systems capable of promoting this compound cyclooligomerization.

Stereochemical Principles and Asymmetric Synthesis Involving Allenes

Axial Chirality of Allenes

Allenes can exhibit axial chirality, a type of stereoisomerism that arises from the non-planar arrangement of four substituents around a chiral axis, rather than from a stereogenic center. wikipedia.orgslideshare.netscribd.com

The concept of axial chirality in allenes was first predicted by Jacobus Henricus van 't Hoff in 1875. wikipedia.orgmsu.eduminia.edu.egcaltech.edu He theorized that if the terminal carbon atoms of an allene each bear two different substituents, the molecule would lack a plane of symmetry and thus be chiral, existing as non-superimposable mirror images (enantiomers). wikipedia.orgmasterorganicchemistry.comstereoelectronics.org This prediction was experimentally confirmed in 1935 by Maitland and Mills, who synthesized the first optically active this compound. msu.eduminia.edu.egcaltech.edu

The theoretical basis for this compound's axial chirality lies in its molecular geometry. The central carbon atom of an this compound is sp-hybridized, while the two terminal carbon atoms are sp²-hybridized. scribd.comminia.edu.eg The two double bonds are perpendicular to each other, causing the substituents on one end of the this compound to lie in a plane orthogonal to the plane containing the substituents on the other end. wikipedia.orgscribd.comsparknotes.com This "twisted" arrangement, resembling a two-bladed propeller, is what gives rise to axial chirality when the appropriate substitution pattern is present. wikipedia.orgmasterorganicchemistry.comsparknotes.com The absolute configuration of axially chiral allenes can be assigned using the Cahn–Ingold–Prelog (CIP) priority rules, by viewing the molecule along the this compound axis and prioritizing substituents on the front and back atoms. wikipedia.orgscribd.comstereoelectronics.org

The presence and nature of substituents on the terminal carbons of an this compound are critical for its chirality. An this compound will be chiral if each of its two terminal carbon atoms is bonded to two different substituents. wikipedia.orgmasterorganicchemistry.comstereoelectronics.org Conversely, if either of the terminal carbons is attached to two identical substituents, the molecule will possess a plane of symmetry and thus be achiral. masterorganicchemistry.comminia.edu.eg

The rotation barrier to stereoisomerization (racemization) of chiral allenes is substantial, typically around 195 kJ/mol for 1,3-dialkylallenes and over 125 kJ/mol for 1,3-diarylallenes, which is significantly higher than the 83 kJ/mol threshold required for isolation of stereoisomers at 20°C. msu.edu This high barrier allows for the isolation of stable enantiomers. msu.edu The electronic and steric properties of the substituents can influence the enantioselectivity in asymmetric synthesis of allenes. For instance, in some gold-catalyzed reactions, electron-rich propargylamines can lead to allenes with lower enantioselectivities, potentially due to coordination of the gold catalyst to the axially chiral allenes, leading to racemization. csic.es Conversely, increased substitution on the this compound often leads to better chirality transfer in certain reactions. csic.es

Asymmetric Catalysis with this compound-Derived Systems

Allenes serve as important intermediates and backbones for chiral ligands in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. acs.orgrsc.org

The incorporation of the this compound framework into chiral ligands is a developing area in asymmetric catalysis. nih.govnih.gov These this compound-containing ligands can induce enantioselectivity in various catalytic reactions. nih.govnih.gov For example, optically active C₂-symmetric this compound-containing bisphosphine oxides have been shown to catalyze the addition of SiCl₄ to meso-epoxides with high enantioselectivity. nih.gov This suggests that allenes can create unique chiral environments due to their distinct projection of functionality compared to traditional tetrahedral carbon or chiral biaryls. nih.gov

Recent research has demonstrated that chiral allenes appended with basic functionality, such as phosphines, can serve as effective ligands for transition metals. nih.govorganic-chemistry.organr.fr A notable example is an this compound-containing bisphosphine that, when coordinated to Rh(I), promotes the asymmetric addition of arylboronic acids to α-keto esters with high enantioselectivity (up to 95% ee). nih.govorganic-chemistry.orgthieme-connect.com Structural analysis reveals that one olefin of the this compound can coordinate to transition metals, forming bi- and tridentate ligands. nih.govorganic-chemistry.org The steric bulk around the this compound is crucial for maintaining its stereochemical integrity and preventing racemization by transition metals. organic-chemistry.orgthieme-connect.com

Table 1: Examples of Chiral this compound-Containing Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantioselectivity (ee)Reference
Bisphosphine OxideSiCl₄Meso-epoxide openingHigh nih.gov
Bisphosphine (e.g., AllenePhos)Rh(I)Arylboronic acid addition to α-keto estersUp to 95% nih.govorganic-chemistry.orgthieme-connect.com
Bidentate Phosphite-type LigandPdDesymmetric allenylic substitutionUp to 95% rsc.org
N-Heterocyclic Carbene (NHC)CuCyanoborylation of allenesHigh acs.org

Allenes are highly versatile intermediates in enantioselective synthesis, enabling the construction of diverse chiral molecules. acs.orgrsc.orgnih.govntu.edu.sg Many methods exist for synthesizing chiral allenes from chiral starting materials, but significant progress has been made in developing methods to directly synthesize enantioenriched chiral allenes from achiral precursors. nih.govillinois.edu

One such approach involves asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, in a traceless Petasis reaction. nih.govorganic-chemistry.org This process generates propargylic hydrazide intermediates, which then decompose to form unstable propargylic diazenes. A stereospecific point-to-axial transfer of chirality occurs during the retro-ene fragmentation of these enantioenriched diazene (B1210634) intermediates, yielding the this compound products with high enantioselectivities (e.g., 90:10 to 93:7 enantiomeric ratio for arylalkynyl boronates). nih.gov

Copper catalysis has emerged as an inexpensive and environmentally friendly alternative for the direct functionalization of allenes, often proceeding via allyl copper intermediates. rsc.orgscispace.com For instance, the enantioselective union of aldehydes or ketones with aryl or alkyl substituted allenes and B₂pin₂ (bis(pinacolato)diboron) generates allylcopper species that are subsequently trapped with carbonyl compounds to afford highly functionalized vinyl boronates. rsc.orgscispace.com Similarly, copper-catalyzed enantioselective cyanoborylation of allenes provides valuable enantiopure β-boryl allyl nitriles with high enantioselectivity, achieved through the design of appropriate N-heterocyclic carbene (NHC) ligands. acs.org

Another method involves the asymmetric isomerization of alkynes to chiral allenes, often catalyzed by gold complexes with designed chiral bifunctional ligands. acs.org This atom-economic approach allows for the formation of axially chiral allenes from alkynes, including those with non-acidic α-C–H bonds, and can lead to the direct formation of chiral 2,5-dihydrofurans with good to excellent stereoselectivity. acs.org

Axial-to-central chirality transfer is a powerful strategy in organic synthesis where the axial chirality of a substrate is converted into central chirality in the product during a reaction, often a cyclization process. csic.esrsc.orgrsc.orgresearchgate.net This transformation is particularly relevant for allenes due to their inherent axial chirality. csic.esrsc.org

In such mechanisms, the initial axial chirality of the this compound is typically lost during the reaction, while at least one new stereocenter is created in the product. rsc.orgresearchgate.net The efficiency and stereoselectivity of this transfer are highly dependent on the reaction mechanism and the nature of the substituents. For example, in the nickel-catalyzed hydrocyanation of chiral allenes, axial chirality is transferred to central chirality in carbonitriles through regio- and face-selective hydronickelation followed by regioselective reductive elimination, yielding products with high enantiomeric excess (up to 97% ee). rsc.org

Another example involves intramolecular chirality transfer [2+2] cycloadditions of allenoates and alkenes. nih.gov Here, the use of a chiral catalyst is crucial for achieving high levels of diastereoselectivity, as the allenoate's axial chirality is transferred to the newly formed cyclobutane (B1203170) ring, which contains central stereocenters. nih.gov The mechanism often involves the formation of transient axially chiral intermediates or the precise control of the reaction pathway by chiral catalysts or ligands that interact with the this compound's unique geometry, dictating the facial selectivity of subsequent bond-forming steps. rsc.orgresearchgate.netnih.gov

Table 2: Representative Examples of Axial-to-Central Chirality Transfer in this compound Reactions

Reaction TypeThis compound Intermediate/SubstrateCatalyst/ConditionsProduct TypeChirality Transfer Efficiency (ee/dr)Reference
Petasis ReactionPropargylic DiazeneChiral BiphenolChiral Allenyl AlcoholUp to 93:7 e.r. nih.gov
HydrocyanationChiral this compoundNi-catalysisChiral CarbonitrilesUp to 97% ee rsc.org
[2+2] CycloadditionAllenoatesChiral Lewis AcidSubstituted CyclobutanesHigh diastereoselectivity nih.gov
Gold-Catalyzed IsomerizationAlkynesChiral Bifunctional Phosphine (B1218219) LigandChiral 2,5-DihydrofuransGood to excellent ee/dr acs.org

Advanced Computational and Theoretical Investigations on Allenes

Electronic Structure and Bonding Analysis of Allenes

Molecular Orbital (MO) theory is fundamental to understanding the unique geometry and electronic properties of allene (1,2-propadiene). The central carbon of this compound is sp-hybridized, while the two terminal carbons are sp²-hybridized. wikipedia.orgpearson.com This hybridization leads to a linear C=C=C bond angle of 180°. wikipedia.org A key feature of this compound's structure is that the two CH₂ groups at its ends are twisted 90° relative to each other. wikipedia.orgmasterorganicchemistry.com

This perpendicular arrangement arises from the nature of the π-bonding. The central sp-hybridized carbon possesses two unhybridized p orbitals that are orthogonal (perpendicular) to each other. pearson.comlumenlearning.comstanford.edu Each of these p orbitals overlaps with a p orbital on one of the terminal sp²-hybridized carbons to form two independent π-bonds. lumenlearning.comcmu.edu These two π-systems are also orthogonal to each other, effectively insulating them electronically. lumenlearning.comstackexchange.com

The full molecular orbital description reveals doubly-degenerate Highest Occupied Molecular Orbitals (HOMOs). wikipedia.org Due to this compound's D₂d point group symmetry, these HOMOs can be represented as a pair of orthogonal π MOs. wikipedia.org The Lowest Unoccupied Molecular Orbital (LUMO) is a π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is relatively large in this compound, which influences its chemical reactivity and electronic properties, such as its low electrical conductance compared to other cumulenes. nih.govd-nb.info

Table 1: Key Molecular Orbitals of this compound and their Characteristics

Molecular Orbital (MO) Type Energy Level Key Characteristics
π₁, π₂ Bonding Degenerate HOMO Orthogonal (perpendicular) to each other; responsible for the two C=C double bonds. wikipedia.orglumenlearning.com

This interactive table summarizes the primary molecular orbitals of this compound based on MO theory.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reactivity of allenes, particularly in cycloaddition reactions. nih.gov DFT calculations allow for the exploration of reaction pathways, prediction of selectivity (both regioselectivity and site-selectivity), and analysis of transition states. nih.govrsc.org

For instance, in 1,3-dipolar cycloadditions, allenes present two potential double bonds for the dipole to attack. nih.gov DFT studies, using functionals like B3LYP, M08-HX, and ωB97X-D, have been successfully employed to calculate the activation barriers for different attack pathways. nih.gov These calculations have shown good agreement with experimental results, correctly predicting the major regioisomer formed in reactions with dipoles such as diazomethane (B1218177) and arylazides. nih.gov The selectivity is often determined by the stability of the transition states, which can be either concerted or stepwise, sometimes involving diradical intermediates. rsc.org

DFT is also used to rationalize the regioselectivity in phosphine-catalyzed [3+2] cycloadditions of allenoates with electron-deficient alkenes. nih.gov These studies revealed that the generation of a 1,3-dipole from the allenoate and phosphine (B1218219) is the rate-determining step, and the regioselectivity can be explained by Frontier Molecular Orbital (FMO) analysis and the Atoms-in-Molecules (AIM) theory. nih.gov Similarly, in metal-catalyzed cycloadditions of indolyl-allenes, DFT calculations have been crucial in explaining how different catalysts (e.g., PtCl₂, [JohnPhosAu]⁺, [IPrAu]⁺) lead to different products by proceeding through distinct reaction pathways. acs.org

Table 2: Selected DFT Findings on this compound Cycloaddition Reactivity

Reaction Type Reactants DFT Functional Key Finding Reference
1,3-Dipolar Cycloaddition This compound + Diazomethane B3LYP/6-31G(d) A stepwise mechanism is favored, correctly predicting the major regioisomer. rsc.org rsc.org
1,3-Dipolar Cycloaddition Arylazides + Substituted Allenes M08-HX, ωB97X-D Calculations achieved semiquantitative agreement with experimental site- and regio-selectivity. nih.gov nih.gov
Phosphine-Catalyzed [3+2] Allenoates + Alkenes DFT (unspecified) Regioselectivity is rationalized by FMO and AIM theories; dipole generation is rate-determining. nih.gov nih.gov

This interactive table presents detailed findings from various DFT studies on the reactivity of allenes.

The interaction between allenes and transition metals is a cornerstone of organometallic chemistry, and computational studies provide deep insights into the nature of this bonding. researchgate.net this compound typically coordinates to a metal center in a η²-fashion, using one of its π-bonds. uea.ac.uk The bonding is described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-donation: The filled π-orbital of the this compound donates electron density to an empty orbital on the metal. libretexts.orgallen.in

π-back-donation: The metal donates electron density from one of its filled d-orbitals back into the empty π* antibonding orbital of the this compound. uea.ac.uklibretexts.orgallen.in

This synergistic σ-donation and π-back-donation strengthens the metal-ligand bond. allen.in Computational analyses, such as Energy Decomposition Analysis (EDA), can quantify the contributions of these interactions. For example, in organometallic this compound complexes like [(μ-C){MnCp(CO)₂}₂], the central carbon atom acts as a double σ-donor and a double π-acceptor with the manganese centers. acs.org This is different from its heavier group-14 analogues (Si, Ge, Pb), where the tetrel atom acts as a better σ-donor than a π-acceptor. researchgate.net

The extent of π-back-donation has structural consequences, causing an elongation of the coordinated C=C bond and a bending of the substituents on the this compound away from the metal. uea.ac.uk DFT calculations can accurately predict these geometric changes and correlate them with the electronic properties of the metal fragment. More electron-rich metal centers are capable of stronger back-donation, leading to more significant structural distortions of the this compound ligand. uea.ac.uk

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping the complex potential energy surfaces (PES) of reactions involving allenes. rsc.org By locating and characterizing stationary points—reactants, products, intermediates, and, most importantly, transition states (TS)—researchers can elucidate detailed reaction mechanisms. acs.org

A notable example is the Diels-Alder reaction. The cycloaddition of butadiene with this compound was studied using DFT, revealing a single "ambimodal" transition state that stands at a bifurcation point on the PES. acs.org From this single TS, the reaction can proceed down a concerted path directly to the [4+2] cycloadduct or follow a stepwise path to a diradical intermediate, which can then close to form either the [4+2] or a [2+2] adduct. acs.org In contrast, the reaction between benzene (B151609) and this compound was found to have two separate transition states for the concerted and stepwise pathways, with the concerted route being energetically favored. acs.org

In rhodium-catalyzed [2+2+2] cycloadditions, DFT calculations have been used to propose and validate mechanistic hypotheses. rsc.org For instance, in the cyclization of this compound-ene-allene substrates, computational studies identified key rhodacycle intermediates that explain the observed selectivity. rsc.org Similarly, in the Rh(I)-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) and allenes, DFT calculations explained the chemoselectivity by determining that the insertion of the this compound's double bond is the rate-limiting and irreversible step. acs.org These analyses provide activation barriers (ΔG‡) that can be compared to determine the most likely reaction pathway. acs.org

Table 3: Computed Activation Barriers for this compound Reactions

Reaction Pathway Computational Method Calculated Barrier (kcal/mol) Key Insight
This compound Dimerization [2+2] Cycloaddition DFT 32.9 Kinetically favored over Diels-Alder with benzene. windows.net
This compound + Benzene [4+2] Diels-Alder (Concerted) CASSCF(10,10) 37.1 Concerted path is 5.0 kcal/mol lower than the stepwise path. acs.org
This compound + Butadiene [4+2] Diels-Alder (Ambimodal TS) DFT Not specified A single TS leads to both concerted and stepwise pathways. acs.org

This interactive table displays calculated activation barriers, providing a quantitative basis for understanding reaction pathways.

Beyond mapping potential energy surfaces, computational methods can provide crucial kinetic and thermodynamic data for this compound reactions. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, the feasibility (thermodynamics) and rate (kinetics) of a reaction can be predicted. scispace.com

For example, a combined experimental and computational study of the gas-phase reaction between phenyl radicals and this compound utilized high-level G2M calculations to predict that the addition of the radical to a terminal carbon of this compound is the most favorable channel. nih.gov The calculated total rate constants were in good agreement with the experimental values. nih.gov

In another study, the mechanism and kinetics of the reaction of atomic hydrogen with this compound were investigated using DFT (M06-2X) and coupled-cluster (CCSD(T)) methods. nih.gov The calculations revealed two competing mechanisms: a high-barrier abstraction channel (10.3 kcal/mol) and a low-barrier addition channel (2.1-3.8 kcal/mol). nih.gov Kinetic analysis using Transition State Theory (TST) and RRKM/Master Equation modeling showed that the product distribution is highly temperature-dependent. nih.gov At temperatures below 600 K, the formation of the 2-propenyl radical dominates, while at temperatures above 900 K, isomerization to propyne (B1212725) followed by H-atom loss becomes the major pathway. nih.gov

These computational models provide essential parameters, such as rate constants and branching ratios, that are vital for developing accurate kinetic models for complex chemical systems, like those in combustion chemistry. nih.govosti.gov

Table 4: List of Chemical Compounds

Compound Name Formula/Structure
This compound (1,2-propadiene) C₃H₄
Benzene C₆H₆
Butadiene C₄H₆
Diazomethane CH₂N₂
Propyne C₃H₄
Phenyl radical C₆H₅•
2-Propenyl radical CH₃CCH₂•
Allyl radical CH₂CHCH₂•
Platinum(II) chloride PtCl₂
[JohnPhosAu]⁺ Gold catalyst cation with JohnPhos ligand
[IPrAu]⁺ Gold catalyst cation with IPr ligand
Manganese pentacarbonyl dimer Mn₂(CO)₁₀ (precursor for complexes)

Role of Non-Covalent Interactions in this compound Catalysis

Recent computational studies have highlighted the critical role of non-covalent interactions (NCIs) in dictating the outcomes of this compound catalysis. These interactions, including hydrogen bonding, van der Waals forces, and aromatic interactions, are fundamental to understanding and predicting the stereoselectivity and reactivity in these complex systems. acs.orgcam.ac.uk

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of these reactions. cam.ac.ukresearchgate.net For instance, in the copper-catalyzed boraformylation of propadiene, Non-Covalent Interaction (NCI) analysis revealed the significance of these forces throughout the entire reaction mechanism. researchgate.net Specifically, while the substrate addition to the active catalyst represents the highest energy transition state, the largest energy barrier corresponds to the β-elimination step. researchgate.net This detailed understanding of the energetic landscape, informed by NCIs, is crucial for catalyst design and optimization.

Organocatalysis of allenes also heavily relies on non-covalent interactions. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, in conjunction with chiral amines, activate reactants through a network of hydrogen bonds. mdpi.com The strength of these hydrogen bonds, influenced by the acidity of the donor groups, directly impacts catalytic activity and stereocontrol. mdpi.com Computational models have shown that attractive NCIs between the reactants and the aromatic portions of the catalyst can significantly contribute to high enantioselectivities. acs.org

Furthermore, in the realm of organocatalytic hydroamination of allenamides, non-covalent interactions are key to achieving regioselectivity. longdom.org Organocatalysts can activate the allenamide substrate through hydrogen bonding, directing the addition of the amino group to a specific carbon atom. longdom.org DFT calculations provide insights into the transition state structures and energies, helping to rationalize the observed selectivity. longdom.org

The following table summarizes key findings from computational studies on the role of non-covalent interactions in this compound catalysis:

Catalytic SystemReactionKey Computational FindingReference
Copper-phosphine complexBoraformylation of propadieneNon-covalent interactions are important throughout the reaction mechanism. researchgate.net
Chiral phosphoric acidAsymmetric cascade bicyclizationAttractive NCIs between reactants and catalyst contribute to high enantioselectivity. acs.orgresearchgate.net
OrganocatalystsHydroamination of allenamidesActivation via hydrogen bonding promotes regioselectivity. longdom.org
Chiral bifunctional catalystsMichael additionsCatalyst-substrate binding via hydrogen bonds determines stereochemical outcome. mdpi.com

These examples underscore the growing consensus that a deep understanding of non-covalent interactions is paramount for the rational design of new and more efficient catalysts for reactions involving allenes.

Stereochemical Predictions and Computational Design of this compound Reactions

Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcomes of reactions involving allenes and for the rational design of new catalytic processes. numberanalytics.comfrontiersin.org The unique axial chirality of allenes, arising from their orthogonal π-systems, makes stereocontrol a significant challenge and a key focus of theoretical investigations. numberanalytics.com

DFT calculations are frequently employed to model transition states and predict the enantioselectivity of this compound reactions. nih.gov For example, in rhodium-catalyzed [5+2] cycloaddition reactions of vinylcyclopropanes with allenes, computational methods have been used to understand and predict the stereochemical course of the reaction. nih.gov By analyzing the energies of competing transition state structures, researchers can often predict which stereoisomer will be formed preferentially. nih.gov

The design of catalysts for stereoselective this compound reactions is increasingly guided by computational insights. researchgate.net By modeling the interactions between a substrate and a series of potential catalysts, it is possible to identify catalyst structures that are likely to provide high levels of stereocontrol. This in silico screening approach can significantly accelerate the discovery of new and effective catalysts. nih.gov

In the context of dynamic kinetic resolution of strained cyclic allenes, computational studies have been instrumental in elucidating the mechanisms that govern absolute stereochemistry. nsf.gov These studies have revealed two potential pathways for stereocontrol: kinetic differentiation of the this compound enantiomers and desymmetrization of an intermediate π-allylnickel complex. nsf.gov Understanding these distinct mechanisms provides a foundation for the design of new catalytic asymmetric reactions. nsf.gov

The table below presents examples of how computational methods are applied to predict and design stereoselective this compound reactions:

Reaction TypeComputational MethodApplicationReference
[5+2] CycloadditionDFT (B3LYP/6-31G*)Prediction of stereochemical outcomes by analyzing transition state energies. nih.gov
Asymmetric CatalysisVariousDesign of catalysts by modeling substrate-catalyst interactions. researchgate.net
Dynamic Kinetic ResolutionDFTElucidation of stereocontrol mechanisms in reactions of strained cyclic allenes. nsf.gov
General Asymmetric SynthesisVariousUnderstanding the origins of axial chirality and predicting reactivity. numberanalytics.com

The synergy between computational prediction and experimental validation is driving significant advances in the field of this compound chemistry, enabling the synthesis of complex chiral molecules with high precision.

Theoretical Studies on Heteroallenes

Theoretical and computational studies have been indispensable in understanding the structure, stability, and reactivity of heteroallenes, which are this compound analogues where one or more carbon atoms are replaced by other elements.

Structure and Stability of Heterothis compound Derivatives (e.g., Phosphagermathis compound)

Computational studies, primarily using DFT methods, have been crucial in investigating the stability of various heterothis compound derivatives, such as phosphagermaallenes (>Ge=C=P-). ubbcluj.roacademie-sciences.fr These studies have shown that the stability of these compounds is highly dependent on the nature of the substituents on the heteroatoms. ubbcluj.roacademie-sciences.fr

For phosphagermaallenes, theoretical calculations have revealed that bulky substituents (e.g., Mes, Tip, tBu) are essential for their isolation. ubbcluj.ro These large groups provide steric protection to the reactive Ge=C and C=P double bonds, preventing dimerization and other decomposition pathways. ubbcluj.roacademie-sciences.fr An NBO (Natural Bond Orbital) analysis indicated that the primary electronic factor weakening the Ge=C bond is the transfer of electron density from the phosphorus lone pair to the antibonding orbital of the Ge-C bond. ubbcluj.ro This insight suggests that substituents from group 14 elements like Si and C, which are electronically "inert" in this context, are good choices for stabilizing the heteroallenic framework. ubbcluj.ro

Comparative computational studies on isomers of the parent H2Ge=C=PH have shown that the phosphagermathis compound structure is significantly less stable than its phosphaalkyne isomer (H3Ge-C≡P). academie-sciences.fr This highlights the thermodynamic challenge in synthesizing and isolating phosphagermaallenes.

The table below summarizes key computational findings on the structure and stability of phosphagermathis compound derivatives:

Derivative TypeComputational FindingImplication for StabilityReference
PhosphagermaallenesBulky substituents are required for isolation.Steric protection of the Ge=C=P unit is crucial. ubbcluj.ro
PhosphagermaallenesElectron donation from P to the Ge-C antibonding orbital weakens the Ge=C bond.Electronically "inert" substituents on Ge are favorable. ubbcluj.ro
H2Ge=C=PHThe phosphaalkyne isomer is significantly more stable.Phosphagermaallenes are thermodynamically unstable relative to isomers. academie-sciences.fr
PhosphastannaallenesSilyl (B83357) groups on the tin atom increase the Sn=C bond order.Silyl substituents are predicted to stabilize the Sn=C=P unit. academie-sciences.fr

These theoretical insights provide a rational basis for the experimental design and synthesis of novel heterothis compound compounds.

Computational Analysis of Protonation and Dimerization in Heteroallenes

Computational studies have provided detailed insights into the protonation and dimerization behavior of heteroallenes. These investigations are crucial for understanding the reactivity and potential reaction pathways of these unique molecules.

A computational study of the protonation of this compound and several heteroallenes (X=Y=Z) at the MP2/6-311+G, B3LYP/6-31+G , and G3 levels of theory revealed that protonation at a terminal position is generally favored thermodynamically. nih.gov The exception is this compound itself, where protonation at the central carbon to form the allyl cation is preferred. nih.gov In heteroallenes, terminal protonation is strongly favored due to electron donation from the other terminal atom. nih.gov

The study also investigated the transition states for proton transfer. For "end-to-end" proton transfers, first-order saddle points were located, but these processes are barrier-free when the transfer occurs between heteroatoms. nih.gov In contrast, no first-order saddle points were found for "center-to-center" proton transfers, suggesting a high activation barrier for this process. nih.gov

Dimerization of heteroallenes has also been a subject of theoretical investigation. For phosphagermaallenes, computational studies have explored the various possible dimeric structures. academie-sciences.fr The calculations indicate that with large substituents on the germanium and phosphorus atoms, the formation of certain cyclic dimers is sterically hindered. academie-sciences.fr The most stable predicted dimers are "butterfly" structures, which are bicyclic derivatives. academie-sciences.fr However, the formation of these structures from the monomeric phosphagermaallenes with bulky groups is considered unfavorable due to steric constraints. academie-sciences.fr

The following table summarizes key computational findings on the protonation and dimerization of heteroallenes:

ProcessHeterothis compound SystemKey Computational FindingReference
ProtonationThis compound and various heteroallenesTerminal protonation is generally thermodynamically favored, except for this compound. nih.gov
Proton TransferVarious heteroallenes"End-to-end" proton transfers between heteroatoms are barrier-free. nih.gov
DimerizationPhosphagermaallenesBulky substituents hinder the formation of certain cyclic dimers. academie-sciences.fr
DimerizationN,C-disubstituted carbodiimidesTheoretical studies have been conducted on the dimerization mechanism. nih.gov

These computational analyses provide a fundamental understanding of the intrinsic reactivity of heteroallenes, guiding experimental efforts to control their chemical transformations.

Research on Specific Allene Derivatives and Analogues

Substituted Allene Systems

The reactivity and stability of allenes can be significantly modified by the introduction of various substituents. Research into substituted this compound systems has unveiled unique chemical behaviors and synthetic opportunities.

One area of investigation involves the synthesis and reactivity of allenes bearing selenenyl groups at the 1- and 3-positions. For instance, 1,3-bis(methylseleno)- and 1,3-bis(benzylseleno)-1,3-diphenylpropadienes have been synthesized. The thermal reactions of these 1,3-bis(alkylseleno)allenes primarily yield enediynes through a radical pathway. nih.gov This reactivity is distinct from their sulfur-substituted counterparts, which tend to form thiophene (B33073) derivatives under thermal conditions. acs.org The difference in reactivity is attributed to the lower bond dissociation energy of the carbon-selenium bond compared to the carbon-sulfur bond. acs.org Photochemical irradiation of these selenenyl-substituted allenes leads to a rearrangement of the selenenyl group, forming alkynes which can further react to produce enediynes. nih.govacs.org

The synthesis of substituted allenes can be achieved through various methodologies, including carbon-carbon coupling reactions. Palladium-catalyzed Negishi coupling reactions of lithiated 1-aryl-3-alkylpropadienes with halides have been shown to produce trisubstituted allenes with high regioselectivity. organic-chemistry.org Another approach involves the copper-catalyzed coupling of α-substituted-α-diazoesters with terminal alkynes to yield substituted allenoates. organic-chemistry.org Furthermore, iron-catalyzed cross-coupling of propargyl carboxylates with Grignard reagents provides a mild and efficient route to highly substituted α-allenols. acs.org

The introduction of substituents not only influences reactivity but can also induce axial chirality in the this compound system. An this compound with two different substituents on each of the terminal carbon atoms is chiral. wikipedia.org The synthesis of such chiral substituted allenes is a significant area of research, with methods like asymmetric phase-transfer catalysis being developed to produce complex, fully substituted allenes. chemistryviews.org

Table 1: Comparison of Thermal Reactivity of 1,3-Disubstituted Allenes

Substituent Reactant Major Product(s) Reaction Pathway
Alkylseleno 1,3-Bis(alkylseleno)allenes Enediynes Radical mechanism
Alkylthio 1,3-Bis(alkylthio)allenes Thiophene derivatives Pericyclic reaction

Cyclic this compound Chemistry

Incorporating the linear this compound functionality into a cyclic structure induces significant ring strain, leading to enhanced reactivity. nih.govumn.edu These strained cyclic allenes are often transient intermediates that can be trapped through various chemical reactions, capitalizing on the high potential energy associated with their distorted π-bonds. nih.govresearchgate.net The parent 1,2-cyclohexadiene is a classic example of a strained cyclic this compound. nih.govacs.org

The high reactivity of strained cyclic allenes makes them valuable intermediates in organic synthesis for the construction of complex molecular architectures. researchgate.net One notable subclass is the 1,2,4-cyclohexatrienes, which can be generated via a tetradehydro-Diels-Alder reaction. nih.govumn.edu A common reaction pathway for these species is isomerization to aromatic compounds through a 1,5-hydrogen atom migration. nih.govumn.edu

However, modifying the substituents on the cyclic this compound can lead to novel reaction pathways. For example, if the enyne precursor to a 1,2,4-cyclohexatriene (B14280417) is an enol silyl (B83357) ether, a migration of the silyl group from the oxygen atom to the central carbon of the this compound can occur. nih.govumn.edu This process results in the formation of highly substituted phenolic products. nih.govumn.edu Density functional theory (DFT) computations have shown that the strain in the cyclic this compound significantly promotes these intramolecular group migration processes, both kinetically and thermodynamically. acs.org

Table 2: Calculated Strain Energies and Activation Barriers for Silyl Migration in Allenic Systems

This compound Compound Ring Strain Activation Barrier for Silyl Migration
Acyclic allenol ether Low High
1,2-Cyclohexadiene derivative Moderate Moderate
1,2,4-Cyclohexatriene derivative High Low

Heterocyclic Cyclic Allenes (e.g., N-conjugated, Oxacyclic, Azacyclic)

The introduction of heteroatoms into the ring of a cyclic this compound creates heterocyclic allenes, which are valuable intermediates for synthesizing nitrogen- and oxygen-containing compounds. nih.govescholarship.org Azacyclic and oxacyclic allenes have been the subject of recent studies, demonstrating their utility in strain-promoted cycloaddition reactions. nih.govcaltech.edu

Unsymmetrical 2,3-azacyclic allenes have two non-equivalent π-bonds, leading to potential regioselectivity in their reactions. nih.gov DFT studies have been used to investigate the structure and energetics of these species. nih.gov Experimental work has shown that these azacyclic allenes can be generated under mild conditions and trapped in [4+2], [3+2], and [2+2] cycloadditions. nih.gov The regioselectivity of these reactions can depend on the type of cycloaddition. For instance, in [2+2] cycloadditions with alkenes, the reaction occurs exclusively at the C2-C3 double bond (proximal to the nitrogen atom). nih.gov

Similarly, 3,4-oxacyclic allenes can be generated from silyl triflate precursors and trapped in various cycloaddition reactions to produce a range of heterocyclic products. caltech.edu The generation of enantioenriched heterocyclic allenes allows for the synthesis of enantioenriched cycloadducts with complete transfer of stereochemical information. caltech.edu

The reactivity of these heterocyclic allenes is demonstrated in their ability to participate in reactions such as the Diels-Alder reaction to construct complex cores of natural products, like the azadecalin core of lissodendoric acid A. escholarship.org

Table 3: Regioselectivity in Cycloadditions of a 2,3-Azacyclic this compound

Cycloaddition Type Trapping Agent Major Product Type Regioselectivity
[4+2] Diene Fused piperidine (B6355638) derivative Varies with diene
[3+2] Nitrone Bridged piperidine derivative High
[2+2] Alkene Fused/bridged piperidine derivative Exclusive reaction at proximal C=C bond

This compound-Functionalized Scaffolds

Allenols are compounds that contain both an this compound and a hydroxyl group. The interaction between these two functional groups imparts unique reactivity to the molecule. nih.govacs.org Allenols can be viewed as π-activated alcohols or as allenes bearing electron-donating lone pairs, which can facilitate intramolecular cyclizations or act as a coordination site for metals. acs.org

A variety of synthetic methods have been developed for the preparation of allenols. Classical methods often start from alkynes, such as the homologation of propargylic alcohols or the addition of propargyl bromides to aldehydes. acs.org More modern approaches include multicomponent reactions, for example, the synthesis of β-allenols from allenyl boronic acids, amines, and hydroxyaldehydes. nih.gov An iron-catalyzed cross-coupling of propargyl carboxylates with Grignard reagents offers a mild and efficient route to α-allenols. acs.org

The unique reactivity of allenols is highlighted in various transformations. For example, under gold(I) catalysis, α-allenols can undergo a bis[(trifluoromethyl)sulfonyl]ethylation to produce sterically congested bis(triflyl)enals. researchgate.net This reactivity is unusual as the gold catalyst acts as a π-Lewis base to activate the this compound, rather than the more common π-Lewis acid activation. researchgate.net

Table 4: Selected Synthetic Routes to Allenols

Allenol Type Starting Materials Key Reagents/Catalysts
Racemic α-allenols Propargyl carboxylates, Grignard reagents Iron(III) acetylacetonate
Racemic β-allenols Propargyl epoxides Organocuprates
β-Allenyl aminoalcohols Allenyl boronic acids, amines, hydroxyaldehydes Metal-free

Allenoates: Diverse Transformations and Applications

Allenoates are allenes that bear an ester functional group. They are versatile reagents in organic synthesis due to their varied reactivity. researchgate.net Under the influence of catalysts, allenoates can generate zwitterionic intermediates that can act as α-carbon anions, γ-carbon anions, or 1,3-dipoles, enabling them to participate in a wide range of transformations, including cycloadditions. researchgate.net

Phosphine (B1218219) and amine-catalyzed reactions of allenoates are particularly common. For instance, in the presence of a triarylphosphine catalyst, γ-methyl allenoates can undergo a [3+2] annulation with aroylformates to produce functionalized tetrahydrofurans. researchgate.net Chiral catalysts can be employed to achieve asymmetric synthesis. Chiral isochalcogenoureas have been used as catalysts for asymmetric (4+2)-heterocycloadditions of allenoates with vinylogous acceptors to give chiral dihydropyrans with good enantioselectivity. researchgate.net

Allenoates are valuable building blocks for the synthesis of complex cyclic and polycyclic compounds. researchgate.net For example, they can react with 3-nitroindoles in the presence of a phosphine catalyst to form tricyclic cycloadducts through a dearomative (3+2) cycloaddition. researchgate.net Furthermore, enantioselective [2+2] cycloadditions of allenoates with alkenes, such as α-methylstyrene, can be achieved to produce axially chiral cyclobutanes. acs.org

Table 5: Examples of Allenoate Transformations

Reaction Type Reactants Catalyst Product Type
[3+2] Annulation γ-Methyl allenoates, Aroylformates Triarylphosphine Tetrahydrofurans
Asymmetric [4+2] Heterocycloaddition Allenoates, Vinylogous acceptors Chiral isochalcogenourea Dihydropyrans
Dearomative [3+2] Cycloaddition Allenoates, 3-Nitroindoles Phosphine Tricyclic indolines
Enantioselective [2+2] Cycloaddition Allenoates, α-Methylstyrene Chiral phosphine Axially chiral cyclobutanes

Allenamides and Their Controlled Functionalization

Allenamides, a class of nitrogen-substituted allenes, have garnered significant attention as versatile synthetic building blocks in organic chemistry. acs.orgnih.gov Unlike the more reactive and less stable allenamines, allenamides exhibit enhanced stability due to the delocalization of the nitrogen lone pair of electrons into an adjacent electron-withdrawing group. acs.org This balance of stability and reactivity makes them ideal substrates for a wide array of chemical transformations. nih.gov The functionalization of allenamides can be controlled through various strategies, including the use of chiral catalysts, mediating reagents, and exploiting their inherent reactivity in pericyclic reactions.

Recent progress has highlighted transition-metal-free functionalization methods. rsc.org These approaches are often categorized into several main types:

Chiral Phosphoric Acid-Catalyzed Asymmetric Functionalization: This strategy employs chiral Brønsted acids to control the stereochemistry of reactions involving allenamides.

Iodine-Reagent-Mediated Functionalization: Electrophilic iodine sources can activate the this compound moiety, facilitating the addition of nucleophiles. For instance, a regioselective acyloxylation of allenamides with carboxylic acids can be achieved using N-iodosuccinimide (NIS). This C–H functionalization reaction proceeds rapidly and provides an efficient route to branched allylic esters. acs.org

1,3-H Shift Reactions: Allenamides can undergo isomerization to form conjugated 2-amido-dienes. nih.gov This thermodynamically favored process can be highly regio- and stereoselective, often occurring under thermal or acidic conditions to yield valuable diene building blocks. nih.gov Overman discovered that secondary allenamides could be isomerized to 1Z-3E-dienamides with high stereoselectivity. nih.gov

The reactivity of allenamides is also demonstrated in various cycloaddition reactions. Gold-catalyzed intramolecular reactions of this compound-dienes can be controlled by the choice of ancillary ligands to selectively yield either [4+2] or [4+3] cycloadducts. acs.org For example, triarylphosphitegold(I) complexes favor the [4+2] pathway to produce alkylidenecyclohexenes, whereas bulkier phosphine ligands direct the reaction toward a [4+3] cycloaddition to form cycloheptadienes. acs.org Furthermore, allenamides with an arylacryloyl group have been shown to dimerize under visible light photocatalysis, leading to complex polycyclic structures through a cascade of reactions. rsc.org

The scope of allenamide functionalization is broad, accommodating various substituents and reaction partners. Research has shown that both electron-rich and electron-poor benzyl (B1604629) allenamides, as well as those with aliphatic substituents, can undergo functionalization effectively. acs.org The nitrogen-protecting group, such as tosyl, acyl, or mesyl groups, is also well-tolerated in many transformations. acs.org

Below is a table summarizing selected controlled functionalization reactions of allenamides:

Reaction TypeReagents/CatalystSubstrate ScopeProductReference
Regioselective AcyloxylationN-Iodosuccinimide (NIS), Carboxylic AcidsAllenamides with various N-protecting groups (tosyl, acyl, mesyl) and substituents (benzyl, phenethyl, n-butyl).Branched Allylic Esters acs.org
IsomerizationThermal (e.g., 115-135 °C in CH₃CN) or Acidic (e.g., CSA)α- and γ-substituted allenamides.2-Amido-dienes (often with high E-selectivity). nih.gov
Gold-Catalyzed [4+2] CycloadditionTriarylphosphitegold(I) complexesThis compound-dienes.Alkylidenecyclohexenes acs.org
Gold-Catalyzed [4+3] CycloadditionDi-tert-butylbiphenylphosphinegold(I) complexesThis compound-dienes.Cycloheptadienes acs.org
Visible-Light-Promoted DimerizationIridium(III) photocatalystEnallenamides (Allenamides with an arylacryloyl arm).Complex polycyclic architectures. rsc.org

Kumulenes Beyond Allenes (e.g., Compounds with Three or More Cumulated Double Bonds)

Cumulenes are a class of compounds characterized by three or more consecutive (cumulated) double bonds. wikipedia.orgquora.com They represent an extension of the this compound structure, which contains only two such bonds. wikipedia.org The simplest member of this class is butatriene (H₂C=C=C=CH₂), which is also referred to as quora.comcumulene. wikipedia.org Compounds with four, five, or more consecutive double bonds are named as pentatetraenes ( acs.orgcumulenes), hexapentaenes ( acs.orgcumulenes), and so on. rsc.org

Structure and Isomerism: The structure of cumulenes imparts significant rigidity compared to alkanes and alkenes. wikipedia.org The internal carbon atoms in the cumulene chain are sp-hybridized, forming two perpendicular π-bonds with their neighbors, which enforces a linear geometry of the carbon backbone. wikipedia.orgquora.com

The stereochemistry of cumulenes is dependent on the number of cumulated double bonds:

Odd Number of Double Bonds: Cumulenes with an odd number of double bonds (e.g., butatriene, hexapentaene) have their terminal substituents lying in the same plane. This allows for cis-trans (E/Z) isomerism, analogous to alkenes, provided the substituents on each terminal carbon are different. wikipedia.orgyoutube.com

Even Number of Double Bonds: Cumulenes with an even number of double bonds (e.g., this compound, pentatetraene) have their terminal substituents in perpendicular planes. This arrangement can lead to axial chirality, similar to allenes, if the substituents on each terminal carbon are different. wikipedia.orgyoutube.com

The table below illustrates the stereochemical properties of cumulenes:

Number of Double BondsCumulene TypeExampleTerminal Substituent GeometryType of IsomerismReference
2 (for comparison)EvenThis compoundPerpendicularAxial Chirality wikipedia.org
3OddButatrienePlanarCis-Trans (E/Z) wikipedia.org
4EvenPentatetraenePerpendicularAxial Chirality wikipedia.org
5OddHexapentaenePlanarCis-Trans (E/Z) wikipedia.org

Synthesis and Reactivity: The synthesis of cumulenes can be challenging due to their potential instability. The first synthesis of a butatriene derivative, tetraphenylbutatriene, was reported in 1921. wikipedia.org Common synthetic methods often involve the reductive coupling of geminal dihalovinylidenes or transformations of acetylenic precursors. wikipedia.orgresearchgate.net The synthesis of longer cumulenes (n ≥ 5) has also been achieved, often requiring sterically demanding end-capping groups to provide stability. rsc.orgrsc.org

The reactivity of cumulenes is influenced by their unique electronic structure. In odd-numbered cumulenes, one π-system spans the entire length of the carbon chain and can conjugate with substituents at both ends. rsc.org In contrast, even-numbered cumulenes have two degenerate and orthogonal π-systems, where each can only conjugate with substituents at one end. rsc.org This difference in electronic structure affects their spectroscopic properties and reactivity. For instance, quora.comcumulenes undergo [4+2] cycloaddition reactions, with kinetic favorability at the terminal double bonds and thermodynamic favorability at the central double bond. acs.org The unique properties of cumulenes have led to their investigation as potential molecular wires and components for nanoscale electronic devices. rsc.orgresearchgate.net

Advanced Applications of Allene Chemistry in Complex Molecular Construction

Strategic Use of Allenes in Total Synthesis of Natural Products

Allenes play a crucial role in the total synthesis of natural products, often serving as key building blocks or intermediates that facilitate the rapid assembly of molecular complexity researchgate.netresearchgate.netmedwinpublishers.com. Over 150 natural products are known to contain an allene or cumulene fragment wikipedia.org.

Key Applications:

  • Cycloaddition Reactions: Allenes are particularly effective in cycloaddition reactions, including [2+1], [2+2], [3+2], [4+2], [4+3], [5+1], and [2+2+1] variants. These reactions are highly atom-economical and can form multiple bonds in a single step with excellent stereoselectivity and regioselectivity, often under mild conditions researchgate.netmdpi.com. Examples include the synthesis of aristeromycin, ent- researchgate.net-ladderanol, waihoensene, (−)-vindoline, and (+)-4-epi-vindoline mdpi.com.
  • Polyene Cyclization: The this compound group can act as an initiator in polyene cyclization, a powerful strategy for constructing complex polycyclic natural products. This methodology has been successfully applied to the collective total synthesis of seven abietane-type diterpenoids, including (±)-2,3-dihydroxyferruginol and (±)-2,3-dihydroxy-15,16-dinor-ent-pimar-8,11,13-triene nih.govrsc.org.
  • Late-Stage Unveiling: In some total syntheses, the this compound moiety is strategically unveiled at a very late stage, especially in macrocyclic natural products where ring strain is a concern. For instance, in the total synthesis of (+)-Archangiumide, a macrolide with an endocyclic this compound, the this compound was formed as the final step using a gold-catalyzed rearrangement acs.orgnih.gov.
  • Table 1: Examples of Natural Products Synthesized Using this compound Chemistry

    Natural Product Key this compound-Mediated Reaction Type Reference
    Aristeromycin Cycloaddition mdpi.com
    ent- researchgate.net-Ladderanol Cycloaddition mdpi.com
    Waihoensene Cycloaddition mdpi.com
    (−)-Vindoline Cycloaddition mdpi.com
    (+)-4-epi-Vindoline Cycloaddition mdpi.com
    Abietane-type diterpenoids Polyene Cyclization nih.govrsc.org
    (+)-Archangiumide Gold-catalyzed rearrangement acs.orgnih.gov
    (+)-Melleolide Allenylation/[2+2] cycloaddition anr.fr
    (+)-Armillasin Allenylation/[2+2] cycloaddition anr.fr
    Lissodendoric acid A Strained cyclic this compound trapping researchgate.net
    Karnatakafuran B (proposed structure) This compound-mediated electrocyclization researchgate.net

    Construction of Bioactive Molecules and Pharmaceuticals

    Allenes are recognized as valuable building blocks for the synthesis of bioactive compounds and pharmaceuticals due to their unique structure and the ability to introduce diverse functionalities researchgate.netmedwinpublishers.comorganic-chemistry.orgmanac-inc.co.jp. The axial chirality inherent in many allenes further enhances their utility in asymmetric synthesis of drug molecules wikipedia.orgrsc.orgrsc.org.

    Applications in Bioactive Molecule Synthesis:

  • Highly Functionalized Molecules: The epoxidation chemistry of allenes has been developed into improved synthetic methodology for preparing highly functionalized molecules of biological interest. This includes the generation of this compound diepoxides and their subsequent nucleophilic addition reactions, leading to polyfunctional products with acyclic and heterocyclic structures grantome.com. Proposed applications extend to models for corticoid steroids, pyrrolidine (B122466) and piperidine (B6355638) alkaloids, sugars, alkylidene lactones, and complex oxygenated tetrahydrofurans and -pyrans grantome.com.
  • Antimicrobial Agents: The antimicrobial marine natural product Bissetone has been a target of synthetic studies illustrating the application of this compound chemistry grantome.com. Mycomycin, an antibiotic with tuberculostatic properties, is another example of a drug molecule containing an this compound system wikipedia.org.
  • Anti-thrombotic Agents: Chiral exocyclic this compound structural motifs are found in pharmaceuticals, such as allenic carbacyclin, an anti-thrombotic agent researchgate.net.
  • Metal-Free Synthesis: The development of metal-free protocols for this compound preparation is particularly relevant for pharmaceutical production, as it avoids potential metal impurities that can be toxic to human health medwinpublishers.comorganic-chemistry.org. These methods allow for the preparation of cumulated dienes under mild conditions, suitable for sensitive compounds medwinpublishers.comorganic-chemistry.org.
  • DNA-Encoded Libraries: Heterocyclic this compound chemistry has been harnessed for the synthesis of DNA-encoded libraries, which are crucial in drug discovery nih.gov.
  • Table 2: Bioactive Molecules and Pharmaceuticals Featuring this compound Moieties

    Molecule/Class Biological Activity/Application This compound Feature Reference
    Mycomycin Antibiotic, tuberculostatic Enantiomeric this compound wikipedia.org
    Bissetone Antimicrobial This compound-derived grantome.com
    Corticoid steroids (models) Bioactive molecule models This compound-derived grantome.com
    Pyrrolidine alkaloids (models) Bioactive molecule models This compound-derived grantome.com
    Piperidine alkaloids (models) Bioactive molecule models This compound-derived grantome.com
    Allenic carbacyclin Anti-thrombotic agent Chiral exocyclic this compound researchgate.net
    Neoxanthin Pigment, exocyclic this compound Exocyclic this compound researchgate.net
    Grasshopper ketone Pigment, exocyclic this compound Exocyclic this compound researchgate.net
    Citroside A Pigment, exocyclic this compound Exocyclic this compound researchgate.net
    Fungal metabolite A82775C Fungal metabolite, exocyclic this compound Exocyclic this compound researchgate.net

    Synthesis of Complex Polycyclic and Spirocyclic Skeletons

    The unique reactivity of allenes, particularly in cycloaddition reactions and rearrangements, provides versatile routes for constructing complex polycyclic and spirocyclic frameworks medwinpublishers.comnih.gov.

    Methods and Examples:

  • Cycloaddition Reactions: Allenes readily participate in various cycloaddition reactions, which are highly effective for quickly building molecular complexity. These reactions can lead to polycyclic heterocyclic products with high regio- and diastereoselectivity researchgate.netnih.govnih.gov.
  • [4+3] Cycloaddition: Palladium-catalyzed asymmetric [4+3] cycloaddition of methylene-trimethylenemethane donors with azadienes has afforded benzofuro[3,2-b]azepine-derived exocyclic chiral allenes with controlled axial and point chirality. This method also allows for the construction of chiral allenol and chiral spirocyclic derivatives researchgate.net.
  • [3+2] Annulations: Phosphine-catalyzed [3+2] annulations of allenes with activated imines are important for synthesizing functionalized pyrrolines, which are valuable heterocyclic compounds for bioactive compounds and natural products beilstein-journals.org. Spiro-benzofuranone derivatives have also been synthesized via asymmetric [3+2] cycloaddition of benzofuranones with allenoates mdpi.com.
  • [4+1] Cyclization: Intramolecular [4+1] cyclization of allenes with cyclobutanones, where this compound acts as a one-carbon unit, has been achieved to form a wide range of fused/bridged bicycles mdpi.com.
  • Strained Cyclic Allenes: Strained cyclic allenes, despite being transient compounds, offer significant synthetic advantages for building complex polycyclic scaffolds, including those bearing heteroatoms and sp³ centers researchgate.netnih.gov. Their in situ trapping with cycloaddition partners provides complex adducts nih.gov.
  • Polyene Cyclization: As mentioned earlier, polyene cyclization initiated by an this compound moiety is a powerful method for constructing polycyclic systems, such as the abietane-type tricyclic skeleton nih.govrsc.org.
  • Radical Chemistry: Radical additions to allenes can rapidly access complex polycyclic scaffolds. For instance, the addition-cyclization of a malonyl radical to an enyne can furnish an allenyl acetate, which can then undergo further transformations to yield tricyclic structures beilstein-journals.org.
  • Gold-Catalyzed Cyclization: Gold(I)-catalyzed kinetic resolution of indole–this compound derivatives has provided enantiomerically enriched polycyclic indolines possessing four stereogenic centers, including an all-carbon quaternary center in a spirocyclic framework rsc.org.
  • Generation of Highly Functionalized Dendralenes

    Dendralenes are a class of acyclic branched conjugated oligoenes that possess significant synthetic potential for the rapid generation of structural complexity nih.govdiva-portal.org. This compound chemistry provides efficient routes to highly functionalized dendralenes.

    Synthetic Approaches:

  • Palladium-Catalyzed Oxidative Cross-Coupling: A highly selective palladium-catalyzed oxidative cross-coupling of two allenes, with a directing olefin in one of the allenes, enables the facile synthesis of a broad range of functionalized nih.govdendralenes. This method involves the selective allenic C–H activation of an this compound with an allyl substituent, forming a vinylpalladium intermediate that reacts with a less substituted this compound, followed by β-hydride elimination nih.govdiva-portal.org. This protocol offers an unconventional strategy for the site-selective and stereoselective construction of C(vinyl)–C(vinyl) bonds diva-portal.org.
  • Palladium-Catalyzed Cross-Couplings of Substituted Allenoates: A mild method for synthesizing highly functionalized researchgate.net- mdpi.comdendralenes involves palladium-catalyzed cross-couplings of allenoates with various boron and alkenyl nucleophiles. This strategy allows for the creation of sp-, sp²-, and sp³-substituted arrays and demonstrates regioselective transformations of the newly formed unsymmetrical dendralene derivatives nih.gov.
  • Rhodium-Catalyzed Reactions: Substituted dendralenes have been obtained through the reaction of alkynes with di- or tri-substituted allenes via β-H elimination from rhodacycles mdpi.com.
  • Table 3: Dendralene Synthesis via this compound Chemistry

    Dendralene Type Key this compound-Mediated Reaction Type Catalyst (if applicable) Reference
    nih.govDendralenes Oxidative this compound–this compound Cross-Coupling Palladium nih.govdiva-portal.org
    researchgate.net- mdpi.comDendralenes Cross-Couplings of Substituted Allenoates Palladium nih.gov
    Substituted Dendralenes Cross-dimerization of alkynes with allenes Rhodium mdpi.com

    Future Perspectives and Emerging Research Directions in Allene Chemistry

    Development of Novel Catalytic Systems for Allene Transformations

    The continuous pursuit of efficient and selective transformations of allenes hinges on the innovation of catalytic systems. Recent advancements highlight the growing importance of photoredox catalysis, organocatalysis, and diverse transition metal catalysis.

    Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful and sustainable manifold for this compound synthesis and functionalization under mild reaction conditions. This approach has been successfully employed for accessing allenes from 1,3-enynes, showcasing its utility in constructing these valuable motifs rsc.org. Furthermore, photoredox catalysis facilitates the difunctionalization of allenes, enabling reactions such as α-aminoalkyl carboxylation and phosphonocarboxylation rsc.orgacs.orgacs.orgnih.gov. Dual catalytic systems, combining photoredox catalysts with transition metals like nickel, chromium, or copper, have proven particularly effective in achieving highly regioselective and asymmetric transformations rsc.orgrsc.orgrsc.orgorganic-chemistry.org. For instance, dual photoredox/nickel catalysis has enabled the regioselective synthesis of trisubstituted allenes from propargylic carbonates, while dual photoredox/chromium catalysis provides access to chiral α-allenols rsc.org. A notable example is the radical allylation of aldehydes with allenes via photoredox cobalt and chromium dual catalysis, yielding homoallylic alcohols with exceptional diastereoselectivity organic-chemistry.org.

    Organocatalysis: Asymmetric organocatalysis represents a rapidly expanding area for the synthesis of axially chiral tetrasubstituted allenes, which are among the most challenging this compound structures to prepare rsc.orgrsc.orgresearchgate.net. Chiral organocatalysts, including phase-transfer catalysts, peptides, disulfonimides, and binaphthyl/bispiro phosphoric acids, have demonstrated remarkable remote control over regio- and stereoselectivity in these transformations rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov. This method allows for the efficient preparation of highly functionalized enantiopure allenes, even those possessing an adjacent tertiary or quaternary stereocenter rsc.orgrsc.org.

    Transition Metal Catalysis: Beyond photoredox systems, various transition metals continue to play a pivotal role in this compound chemistry. Nickel and palladium complexes, often in conjunction with N-heterocyclic carbene (NHC) ligands, have been developed for regioselective this compound hydrosilylation, where the choice of metal dictates the regiochemical outcome (nickel for alkenylsilanes and palladium for allylsilanes) nih.gov. Similarly, nickel and cobalt catalysts enable regio-divergent hydroboration of terminal allenes rsc.org. Palladium catalysis has shown promise in directing group-controlled, regio-, stereo-, and enantioselective anti-carboxylation of unactivated internal allenes, a significant challenge due to the multiple potential reactive sites of allenes chemrxiv.org. Photoexcited palladium catalysis has also been reported for the synthesis of chiral allenes from alkynes through a sequence of isomerization and deracemization acs.org. Gold-catalyzed transformations of allenes are an active area of research, with mechanistic studies providing insights into their reactivity, often involving π-activation of the this compound moiety rsc.orgrsc.org. Rhodium catalysts have been employed in dehydrogenative cycloaddition reactions of cyano-yne-allene substrates rsc.org, and copper catalysis has facilitated allenol cascade cyclo-etherification/sulfonylation reactions rsc.org.

    Table 1. Representative Catalytic Systems and Their Outcomes in this compound Transformations

    Catalytic SystemThis compound TransformationKey OutcomeSelectivityYieldReference
    Photoredox (Co/Cr)Allylation of AldehydesHomoallylic alcoholsDiastereoselective (>20:1 dr)Up to 95% organic-chemistry.org
    OrganocatalysisAxially chiral tetrasubstituted allenes from racemic propargylic alcoholsAxially chiral allenesEnantioselective (up to 97% ee)Up to 96% researchgate.netnih.gov
    Photoexcited PdChiral allenes from alkynesChiral allenesEnantioselective (up to 99% ee)Up to 98% acs.org
    Photoredox (Eosin Y)Phosphonocarboxylation with CO2Linear allylic β-phosphonyl carboxylic acidsRegio- and stereoselective (exclusive)Moderate acs.orgacs.orgnih.gov

    Note: This table is a static representation. In an interactive digital format, users could filter by catalyst type, reaction outcome, or selectivity, and access detailed experimental conditions and substrate scopes.

    Exploration of Unexplored Reaction Pathways and Mechanistic Insights

    Despite significant progress, the unique electronic and structural features of allenes continue to present opportunities for discovering novel reaction pathways and gaining deeper mechanistic understanding.

    Unusual Reactivity Patterns: Challenges persist in fully understanding the "rules" governing radical additions to allenes, where regioselectivity can be highly dependent on reaction conditions and the substitution pattern of the this compound nih.gov. The direct C(sp2)–H activation of allenes via hydrogen-atom transfer (HAT) remains a formidable challenge, yet recent studies suggest its potential to unlock new reactivity rsc.orgresearchgate.net.

    Intermediate Control and Cascade Reactions: A key future direction involves the precise control of reactive intermediates to unlock hitherto unknown reactivity and selectivity acs.org. Modulating N-electron conjugation within enyne skeletons, for example, can direct activation pathways and control product selectivity, leading to novel electrophile-promoted hydrofunctionalization reactions acs.org. This compound-based cascade reactions are increasingly explored, offering efficient routes to complex molecular scaffolds. Examples include copper-catalyzed allenol cascade cyclo-etherification/sulfonylation rsc.org and tandem transformations of 1,3-diynyl propiolate derivatives that generate enyne-allenes, which then undergo further reactions like Myers–Saito cycloaromatization acs.orgnih.gov.

    Functional Group Migration: The study of functional group migration strategies involving allenes is an emerging area. A distinct mode of strain-driven cyclic this compound reactivity has been discovered, involving the migration of silyl (B83357) or acyl groups to the central this compound carbon atom, leading to the formation of highly substituted phenolic products acs.org. Another example is bromoalkynylation-enabled functional group migration through a novel 1,3-alkynyl shift acs.org. Understanding and controlling these migrations offers new avenues for molecular rearrangement and synthesis.

    Advanced Activator Design and Functional Group Migration Strategies

    Future research will focus on designing more sophisticated activators and developing versatile functional group migration strategies to achieve unprecedented control over this compound transformations.

    Advanced Activator Design: The design of novel activators beyond traditional Lewis acids or transition metals is crucial for enhancing selectivity and enabling new types of transformations acs.org. The inherent electron-deficient nature of the central this compound carbon atoms can be strategically exploited by electrophilic activators, including Lewis or Brønsted acid catalysts, to trigger specific chemical transformations rsc.org. Rational design of directing groups on this compound substrates is also being explored to achieve distinct metallacycles that facilitate the π-Lewis acid activation of specific double bonds, thereby enabling regioselective and site-selective functionalization chemrxiv.org.

    Functional Group Migration Strategies: Developing new strategies for functional group migration is a significant future research direction in this compound chemistry acs.org. This includes exploring how allenes can facilitate the movement of functional groups within a molecule or between molecules, leading to complex structural rearrangements and the formation of diverse molecular scaffolds. The recently observed silyl and acyl group migrations to the central this compound carbon in strained cyclic allenes exemplify the potential of this area acs.org. Further exploration of such migrations, including the development of catalytic methods to control their efficiency and selectivity, will be key.

    Deeper Mechanistic Understanding Through Advanced Spectroscopic Techniques

    A comprehensive understanding of this compound reactivity and selectivity necessitates deeper mechanistic insights, which are increasingly provided by advanced spectroscopic techniques coupled with computational methods.

    Ultrafast Spectroscopy: Cutting-edge ultrafast spectroscopic methods, such as femtosecond time-resolved photoelectron spectroscopy (TRPES), are being employed to elucidate the ultrafast excited state dynamics of allenes. Combined with ab initio multiple spawning (AIMS) simulations, these techniques provide detailed mechanistic insights into conical intersection mediated dynamics, revealing competing pathways like twisting about the central allenic C–C–C axis and bending of the this compound moiety aip.orgresearchgate.netcanada.ca. Similarly, ultrafast broadband mid-IR and visible transient absorption and fluorescence spectroscopies have enabled the direct observation of photochemical alkyne-allene reactions and the dynamics of twisted intramolecular charge-transfer states, offering real-time insights into isomerization processes and vibrational cooling acs.orgscispace.com.

    Computational Studies (DFT): Density Functional Theory (DFT) calculations are indispensable for providing detailed mechanistic pictures of this compound reactions. DFT studies have been instrumental in elucidating the mechanism of Ni(II)-catalyzed enantioselective arylative cyclization of tethered this compound-ketones uow.edu.au, rhodium-catalyzed dehydrogenative cycloaddition of cyano-yne-allene substrates rsc.org, and photocatalytic hydrophosphorylation reactions, where they helped identify key intermediates and the rate-determining step influencing regioselectivity rsc.org. DFT also confirms the unimolecular nature of certain group migrations in cyclic allenes, providing a theoretical foundation for experimental observations acs.org. The integration of experimental spectroscopy with computational modeling offers a powerful approach to unraveling complex this compound reaction mechanisms.

    Integration of this compound Chemistry with Other Advanced Synthetic Methodologies

    The future of this compound chemistry lies in its synergistic integration with other advanced synthetic methodologies, leading to more efficient, sustainable, and versatile synthetic routes.

    Photoredox Catalysis and Transition Metal Catalysis Fusion: The fusion of photocatalytic hydrogen atom transfer (HAT) with transition metal catalysis represents a formidable strategy for the construction of C(sp3)-carbon and C(sp3)-hetero bonds, offering new perspectives on this compound functionalization rsc.orgresearchgate.net. This integration allows for milder reaction conditions and expanded substrate scope, significantly enhancing the utility of allenes in complex molecule synthesis. The development of dual catalytic systems, as highlighted in Section 8.1, exemplifies this powerful integration rsc.orgacs.orgacs.orgnih.govrsc.orgorganic-chemistry.orgchemrxiv.org.

    Flow Chemistry: While not explicitly detailed in the provided search results for allenes, the broader trend in organic synthesis towards sustainability and efficiency strongly suggests that integrating this compound chemistry with flow chemistry principles will be a significant future direction. Flow reactors can offer improved reaction control, enhanced safety, and increased productivity, making them ideal for scaling up this compound transformations.

    Late-Stage Functionalization: The ability to rapidly access complex molecular scaffolds and biologically active natural products using allenes organic-chemistry.orgnih.gov positions this compound chemistry as a promising tool for late-stage functionalization. This strategy allows for the modification of complex molecules at a late stage of synthesis, which is crucial for drug discovery and development.

    Q & A

    How do the structural characteristics of allenes influence their reactivity in radical addition reactions?

    Allenes exhibit distinct reactivity due to their sp-hybridized central carbon and perpendicular π-bond geometry, which creates unique electron delocalization patterns. Radical additions to allenes are controlled by factors such as substituent effects (electron-withdrawing/donating groups), linker length between the radical center and the proximal allene carbon, and reaction conditions (e.g., solvent polarity, temperature). For example, regioselectivity in trifluoromethyl radical additions favors terminal carbons in monosubstituted allenes due to steric and electronic effects, whereas conjugated systems shift selectivity to internal positions . Computational studies (e.g., CASSCF, B3LYP) and kinetic isotope labeling are critical for elucidating transition states and reaction pathways .

    What experimental and computational methods are used to resolve contradictions in this compound oxide cyclization mechanisms?

    The cyclization of this compound oxides (e.g., 9(S)-HPODE-derived oxides) involves oxyallyl diradical intermediates, as shown by isotopic labeling and stereochemical analysis. Conflicting mechanistic proposals (zwitterionic vs. diradical pathways) are resolved via:

    • CASPT2 and EOM-SP-CCSD(dT) calculations to compare singlet/triplet diradical energetics .
    • Time-resolved UV-Vis spectroscopy to monitor transient intermediates during thermal decomposition .
    • Crystallographic studies of stabilized diradical intermediates (e.g., tert-butyl-substituted cyclopropanones) .
      These methods confirm that cyclization proceeds via a diradical intermediate with a 1.3 kcal/mol energy preference for the singlet state .

    How can enantioselective diboration of allenes be achieved, and what mechanistic insights underpin this process?

    Palladium-catalyzed enantioselective diboration employs chiral phosphoramidite ligands to achieve >90% enantiomeric excess. Key mechanistic findings include:

    • Kinetic isotope effect (KIE) studies showing rate-determining oxidative addition of diboron to Pd(0).
    • Stereodifferentiating experiments confirming concerted transfer of both boron groups to the this compound’s terminal alkene, forming η³-π-allyl intermediates .
    • DFT calculations illustrating ligand-induced distortion of the Pd center, which enforces axial chirality transfer .

    What role does this compound oxide synthase (AOS) play in plant stress responses, and how is its activity experimentally validated?

    AOS converts fatty acid hydroperoxides (e.g., 13(S)-HPODE) to unstable this compound oxides, precursors of jasmonic acid. Validation methods include:

    • Oxygen-18 labeling to track epoxide formation .
    • HPLC-UV analysis of hydrolysis products (α-ketols, cyclopentenones) .
    • Site-directed mutagenesis of conserved residues (e.g., Asn137 in coral AOS) to assess catalytic activity loss .
      Knockout studies in plants reveal AOS’s role in arsenic detoxification via jasmonate signaling .

    What advanced synthetic strategies enable the stereospecific preparation of allenes from vinyl triflates?

    The C–C fragmentation of vinyl triflates proceeds via a stereospecific mechanism confirmed by:

    • Kinetic and isotopic labeling experiments demonstrating retention of configuration.
    • DFT calculations identifying a low-energy transition state for concerted bond cleavage .
      This method avoids competing alkyne formation by optimizing substituent bulk and reaction temperature (typically –78°C to 0°C) .

    How do pyrolysis and oxidation studies of this compound inform combustion modeling?

    High-temperature experiments (500–1500°C) coupled with synchrotron VUV photoionization mass spectrometry reveal:

    • This compound dimerization (mass 80 species) as a key pathway for aromatic hydrocarbon growth (e.g., benzene) .
    • Detailed kinetic models incorporating pressure-dependent rate constants for this compound/propyne oxidation, validated against shock-tube data .
      These studies resolve discrepancies in C3H4 combustion mechanisms by quantifying branching ratios for H abstraction vs. radical recombination .

    What distinguishes this compound from cumulene in terms of molecular orbitals and synthetic applications?

    This compound’s perpendicular π-bonds create non-interacting molecular orbitals, whereas cumulene’s linear π-system allows conjugation. This difference is exploited in:

    • Cycloadditions : Allenes undergo [2+2] or [4+2] reactions with dienophiles to form strained bicyclic compounds (e.g., bridgehead alkenes) .
    • Chirality transfer : Axial chirality in allenes is converted to central chirality in cyclopropane derivatives via radical pathways .

    How do vibrational spectroscopy and normal coordinate analysis clarify this compound’s dynamic behavior?

    Mean amplitude of vibration (MAV) calculations using observed IR/Raman fundamentals reveal:

    • Bond-length alternation in excited states, validated via isotopic substitution (this compound-d4) .
    • Temperature-dependent deviations in sp²/sp hybridization, critical for predicting thermal stability .

    What methodological challenges arise in isolating natural this compound oxides, and how are they addressed?

    This compound oxides (t₁/₂ ~15–30 sec at 0°C) require:

    • Cryoenzymatic techniques (–15°C extraction) to stabilize intermediates .
    • Derivatization (e.g., methyl esters) for NMR and CD analysis .
    • Trapping agents (e.g., FLP complexes) to isolate reactive species for XRD .

    How do computational models reconcile conflicting data on this compound’s role in atmospheric chemistry?

    Conflicting isotopic signatures in atmospheric C3H4 are resolved using master equation modeling (MESS), which accounts for:

    • Collisional energy transfer during this compound/propyne interconversion.
    • Tropospheric oxidation pathways mediated by OH radicals, validated via cavity ring-down spectroscopy .

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